Triphenyltin Hydroxide-d15
Description
Properties
Molecular Formula |
C₁₈HD₁₅OSn |
|---|---|
Molecular Weight |
382.12 |
Synonyms |
Dowco 186-d15; Du-Ter-d15; ENT 28009-d15; Erithane-d15; Fenolovo-d15; Fentin Hydroxide-d15; Hydroxytriphenylstannane-d15; Hydroxytriphenyltin-d15; K 19-d15; NSC 113243-d15; Sunitron H-d15; SuperTin-d15; TPTH-d15; Tenhide-d15; Triphenyl(hydroxo)stanna |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Triphenyltin Hydroxide-d15
Executive Summary
Triphenyltin Hydroxide-d15 (TPTH-d15) is a high-purity, stable isotope-labeled analog of the organotin fungicide Triphenyltin Hydroxide (Fentin Hydroxide).[1][2] It is engineered by replacing all 15 hydrogen atoms on the three phenyl rings with deuterium (
Its primary application is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). By mirroring the physicochemical behavior of the target analyte while maintaining a distinct mass spectral signature, TPTH-d15 allows researchers to correct for signal suppression, matrix effects, and extraction inefficiencies in complex matrices (e.g., soil, marine sediment, and biological tissues).[1]
Chemical Identity & Isotopic Architecture[1]
TPTH-d15 retains the core organometallic structure of its parent compound but possesses a unique isotopic "fingerprint."
Structural Comparison
The deuteration occurs exclusively on the aromatic rings. This placement is strategic, ensuring the label is chemically stable and resistant to back-exchange with protic solvents under standard analytical conditions.[1]
| Feature | Triphenyltin Hydroxide (Parent) | Triphenyltin Hydroxide-d15 (IS) |
| CAS Number | 76-87-9 | N/A (Vendor Specific, e.g., TRC-T809352) |
| Formula | ||
| Molar Mass | ~367.03 g/mol | ~382.12 g/mol |
| Structure | ||
| Isotopic Purity | Natural Abundance | Typically ≥ 98-99% D |
The "tin" Complexity
Researchers must account for the natural isotopic distribution of Tin (Sn), which has the most stable isotopes of any element (10 isotopes).[1]
-
Implication: The mass spectrum will not show a single peak but a complex cluster.
-
Selection: The molecular weight listed (382.[2][3][4][5]12) usually refers to the weighted average. In MS method development, one must select the specific precursor ion corresponding to the most abundant Sn isotope (usually
or ) to maximize sensitivity.[1]
Physicochemical Profile
While the chemical behavior of TPTH-d15 mimics the parent, slight variations exist due to the Kinetic Isotope Effect (KIE), though these are negligible for chromatographic retention times in standard HPLC.[1]
Physical Properties Table[1]
| Property | Description | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccated conditions. |
| Melting Point | 121–123 °C | Deuterated analogs may exhibit slightly lower MPs (1-2°C depression). |
| Solubility (Organic) | Soluble in Dichloromethane, Methanol, Acetone | Preferred stock solvent: Methanol or Acetonitrile .[1] |
| Solubility (Aqueous) | Insoluble (< 1 mg/L) | Hydrophobic nature requires organic modifiers for extraction. |
| pKa | ~5.20 | Weakly acidic due to the Sn-OH moiety. |
Stability & Degradation Pathways
Critical Warning: Organotins are thermodynamically unstable regarding the Sn-heteroatom bond.
-
Dehydration: Above 45°C, TPTH-d15 can dehydrate to form Bis(triphenyltin-d15) oxide .[1]
-
Photolysis: Sensitive to UV light. Phenyl groups can be cleaved stepwise (
).-
Protocol: Store standards in amber vials at -20°C.
-
Mass Spectrometry & Method Development
This section details how to utilize TPTH-d15 in LC-MS/MS workflows. The +15 Da mass shift provides a wide window to avoid isobaric interference.
Ionization Characteristics (ESI+)
In Electrospray Ionization (ESI), the hydroxyl group is labile.[1] The compound typically ionizes not as
Fragmentation (MRM Transitions)
For Multiple Reaction Monitoring (MRM), the fragmentation pathway involves the sequential loss of phenyl rings.[1]
| Compound | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Mechanism |
| TPTH | 351 ( | 197 ( | 120 ( | Loss of 2 Phenyl groups |
| TPTH-d15 | 366 ( | 202 ( | 120 ( | Loss of 2 Phenyl-d5 groups |
Note: Transitions depend on the specific Sn isotope selected. Always verify the isotope cluster.
Analytical Protocol: Isotope Dilution Workflow
Objective: Quantify TPTH in marine sediment using TPTH-d15 to correct for matrix suppression.
Workflow Diagram
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring the Internal Standard experiences the same extraction inefficiencies as the analyte.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg TPTH-d15 in 10 mL Methanol (HPLC Grade).
-
Store at -20°C. Stability is ~6-12 months.
-
-
Spiking (Critical Step):
-
Add TPTH-d15 to the sample before adding any solvent.
-
Allow 30 minutes for the IS to interact with the matrix binding sites. This ensures that if the matrix "traps" 10% of the analyte, it also traps 10% of the IS, nullifying the error.[1]
-
-
Extraction:
-
Use acidified methanol (0.1% Formic Acid) to keep Tin species in solution and prevent adsorption to glass walls.
-
Tip: Silanized glassware is recommended for organotins to reduce surface losses.
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).[1]
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid + 5mM Ammonium Formate.
-
Note: Ammonium formate helps stabilize the
ion in the source.
-
Safety & Handling
Triphenyltin compounds are potent endocrine disruptors and neurotoxins .
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Inhalation: Handle exclusively in a fume hood. Dust inhalation can cause respiratory distress and headaches.
-
Disposal: Collect all waste in dedicated "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents if incineration protocols differ.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 25486, Fentin hydroxide. Retrieved February 22, 2026, from [Link][1]
-
Furdek, M., et al. (2020).[1] Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. PubMed. Retrieved February 22, 2026, from [Link][1]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved February 22, 2026, from [Link][1]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]
- 5. Triphenyltin Hydroxide-d15 | LGC Standards [lgcstandards.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. TRIPHENYLTIN HYDROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Thermal Stability & Degradation Dynamics of Triphenyltin Hydroxide-d15 (TPTH-d15)
Topic: Thermal Stability and Degradation of Triphenyltin Hydroxide-d15 Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
Triphenyltin Hydroxide-d15 (TPTH-d15) serves as a critical Internal Standard (IS) for the quantification of organotin residues in complex matrices. Its utility relies on the kinetic stability of the Carbon-Tin (C-Sn) bond and the isotopic integrity of the deuterated phenyl rings.
However, TPTH-d15 exhibits a biphasic instability profile that is frequently misinterpreted in analytical workflows:
-
Thermal Dehydration (45°C – 60°C): A rapid, often reversible conversion to Bis(triphenyltin) oxide-d30. This alters chromatographic behavior but may preserve the parent cation signal in Mass Spectrometry.
-
Oxidative Dephenylation (>100°C or UV exposure): An irreversible degradation yielding Diphenyltin (DPT-d10) and Monophenyltin (MPT-d5), resulting in catastrophic quantification errors.
This guide provides the mechanistic understanding and self-validating protocols required to maintain the integrity of TPTH-d15 standards.
Chemical Identity & Isotopic Architecture
TPTH-d15 is the fully deuterated analog of Fentin Hydroxide. Unlike Carbon-13 labeling, Deuterium labeling on the phenyl rings introduces a secondary kinetic isotope effect (KIE) that slightly enhances stability against C-H bond abstraction but offers no protection against the primary failure mode: C-Sn bond cleavage.
| Feature | Specification |
| Compound Name | Triphenyltin Hydroxide-d15 |
| Formula | |
| Molecular Weight | ~382.12 g/mol (approx. +15 Da shift from native) |
| Primary Ion (ESI+) | |
| Key Vulnerability | Amphoteric nature; sensitive to thermal dehydration and UV photolysis. |
Thermal Degradation Mechanisms
Understanding the degradation pathway is essential for troubleshooting "missing" peaks or appearing artifacts.
The Dehydration Trap (The "Ghost" Peak)
At relatively low temperatures (>45°C), TPTH-d15 undergoes intermolecular dehydration.
-
Impact: The resulting oxide (Bis-TPT oxide-d30) is much more lipophilic. It may elute significantly later in Reverse Phase LC, leading to "carryover" ghosts in subsequent runs.
-
MS Observation: In ESI+ source conditions, the Oxide often fragments back to the tris-cation
. Therefore, MS signal intensity may remain constant even if the chromatographic peak shape or retention time shifts , leading to false confidence in standard purity.
Irreversible Dephenylation
At higher temperatures (>100°C) or under UV light, the Sn-C bond cleaves homolytically.
-
Impact: This is a total loss of the internal standard. The d15 signal drops, and d10 (Diphenyltin) artifacts appear.
Visualization: Degradation Pathways
The following diagram maps the critical thermal and photolytic pathways.
Figure 1: Thermal and photolytic degradation pathways of TPTH-d15. Note the reversible nature of the oxide formation versus the irreversible loss of phenyl groups.
Analytical Implications
The "Cation Convergence" Risk
In LC-MS/MS, we typically monitor the transition of the cation
-
The Danger: If your LC method separates the Hydroxide and Oxide (different RT), but you only calibrated for the Hydroxide, the Oxide peak may be integrated as an "unknown" or missed entirely, causing the IS area to appear artificially low.
Cross-Talk and Mass Shift
Degradation products have distinct mass shifts.
| Species | Deuterium Count | Approx Mass Shift (vs Native) |
| TPTH-d15 | 15 | +15 Da |
| Diphenyltin-d10 | 10 | +10 Da |
| Monophenyltin-d5 | 5 | +5 Da |
Critical Check: If you observe peaks at M-5 or M-10 relative to your IS parent ion, your standard has degraded via dephenylation, not just dehydration.
Handling & Storage Protocols
To ensure data integrity, the following protocols must be strictly adhered to. These are designed to be self-validating.
Stock Solution Preparation (The "Cold Solvation" Technique)
Avoid ultrasonic baths which generate localized hotspots >60°C.
-
Solvent Choice: Methanol or Acetonitrile (HPLC Grade). Avoid water in stock solutions to prevent hydrolysis equilibrium shifts.
-
Temperature: Equilibrate solvent to 4°C before adding solid TPTH-d15.
-
Dissolution: Vortex mix only. If sonication is required, use an ice-bath sonicator for max 30 seconds.
-
Validation: Inspect for precipitate. Clear solution indicates monomeric form.
Storage Hierarchy
-
Solid State: -20°C, desiccated, dark. (Shelf life: 2 years).
-
Stock Solution (High Conc.): -20°C, amber glass, PTFE-lined cap. (Shelf life: 6 months).
-
Working Solution (Low Conc.): Prepare daily. Do not store. Adsorption to glass surfaces is rapid for dilute organotins.
Workflow Visualization
Figure 2: Recommended handling workflow to minimize thermal stress and adsorption losses.
Experimental Validation (Self-Check)
Before running a sample batch, perform this System Suitability Test (SST) to verify IS integrity:
-
The "Oxide Check": Inject a high-concentration standard (1 µg/mL).
-
Pass: Single sharp peak.
-
Fail: Split peak or broad tailing (indicates Hydroxide/Oxide equilibrium issues).
-
-
The "DPT Check": Monitor the MRM transition for Diphenyltin-d10.
-
Pass: < 0.5% area of the parent peak.
-
Fail: > 1% area indicates thermal degradation of the stock.
-
References
-
European Food Safety Authority (EFSA). (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance fentin hydroxide. EFSA Scientific Report. [Link]
-
National Institute of Standards and Technology (NIST). Bis(triphenyltin) oxide - Gas Phase Thermochemistry Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
World Health Organization (WHO). (1999). Triphenyltin Compounds (Concise International Chemical Assessment Document 13). [Link]
-
Food and Agriculture Organization (FAO). Fentin Hydroxide - Specifications and Evaluations for Agricultural Pesticides. [Link]
Sources
Methodological & Application
Application Note: High-Precision Quantitative Analysis of Organotin Compounds Using Triphenyltin Hydroxide-d15 by Isotope Dilution Mass Spectrometry
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1][2] Due to their potent biocidal properties, they have been widely used in antifouling paints for marine vessels, as agricultural fungicides, and as stabilizers in PVC plastics.[1][3][4] However, the high toxicity of certain OTCs, such as Tributyltin (TBT) and Triphenyltin (TPT), poses a significant threat to aquatic ecosystems and human health.[4][5][6] These compounds can leach into the environment, accumulate in sediments, and enter the food chain, leading to endocrine disruption and other adverse effects in non-target organisms.[1][2] Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for OTCs in various matrices, necessitating highly accurate and reliable analytical methods for their quantification.[1]
The analysis of OTCs is challenging due to their polarity and low volatility, which often complicates chromatographic separation.[7][8] To overcome these challenges and achieve the highest level of accuracy, Isotope Dilution Mass Spectrometry (IDMS) has become the reference methodology.[9][10] This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample prior to any preparation steps.
This application note provides a comprehensive guide to the quantitative analysis of organotin compounds, with a focus on Triphenyltin (TPT), using Triphenyltin Hydroxide-d15 as an internal standard. We will detail protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the causality behind each procedural step to ensure robust and defensible results in alignment with quality management systems like ISO/IEC 17025.[11][12][13]
The Principle of Isotope Dilution: A Self-Validating System
The core strength of the isotope dilution technique lies in its ability to compensate for analyte loss during sample processing. The isotopically labeled internal standard, in this case, Triphenyltin Hydroxide-d15, is chemically identical to the native analyte (Triphenyltin Hydroxide). Therefore, it experiences the same partitioning, extraction efficiency, derivatization yield, and instrument response.
Any loss of analyte during the multi-step sample preparation is mirrored by a proportional loss of the labeled standard. The mass spectrometer distinguishes between the native and labeled forms based on their mass difference. Quantification is based on the measured ratio of the native analyte to the labeled standard, which remains constant regardless of sample loss. This principle makes the method exceptionally robust and accurate, as it internally corrects for procedural variations that would introduce significant error in other calibration methods.[9][10][14]
Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow.
Analytical Methodologies: GC-MS vs. LC-MS/MS
Two primary instrumental techniques are employed for organotin analysis, each with distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust technique providing excellent chromatographic resolution.[8] However, because most OTCs are ionic and non-volatile, a chemical derivatization step is mandatory to convert them into thermally stable, volatile analogues suitable for GC analysis.[1][3] Common methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[5][7][15] While effective, this adds a step to the sample preparation workflow.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach is increasingly preferred as it often eliminates the need for derivatization.[1][2] Samples can be analyzed more directly, simplifying preparation and shortening run times. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for minimizing matrix interferences in complex samples.[1]
Protocol 1: Quantitative Analysis by GC-MS
This protocol details the analysis of organotins in a water matrix using in-situ derivatization followed by GC-MS analysis. The method is designed to be compliant with regulatory standards.[15][16]
1. Scope and Target Analytes This method is applicable for the determination of Monobutyltin (MBT), Dibutyltin (DBT), Tributyltin (TBT), and Triphenyltin (TPT) in water samples.
2. Reagents and Materials
-
Standards: Certified reference standards of MBT, DBT, TBT, and TPT. Triphenyltin Hydroxide-d15 (or Triphenyl-d15-tin chloride) for the internal standard.[6]
-
Solvents: Hexane (pesticide grade), Methanol (pesticide grade).
-
Reagents: Sodium tetraethylborate (NaBEt4), Acetic acid, Sodium acetate, Sodium hydroxide (NaOH).
-
Water: Deionized water, Type 1.
-
Glassware: 500 mL separatory funnels, volumetric flasks, GC vials.
3. Standard Preparation
-
Analyte Stock Solution (1000 mg/L): Prepare individual stock solutions by dissolving the appropriate amount of each organotin chloride salt in methanol. Store at 4°C in the dark.
-
Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a stock solution of Triphenyltin Hydroxide-d15 in methanol. Store at 4°C in the dark.
-
Working & Calibration Standards: Prepare a mixed analyte working solution (e.g., 10 mg/L) by diluting the stock solutions in methanol. Construct a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/L) by spiking appropriate volumes of the working solution into blank water. Each calibration standard and blank must be fortified with a constant concentration of the IS working solution (e.g., 50 ng/L).[6]
4. Sample Preparation, Derivatization, and Extraction
-
Sample Collection: Collect a 400 mL water sample in a pre-cleaned glass bottle.
-
Internal Standard Spiking: Add a precise volume of the IS working solution to the 400 mL sample to achieve a known concentration (e.g., 50 ng/L).
-
pH Adjustment: Add 1 M acetic acid/sodium acetate buffer to adjust the sample pH to ~5.0.[5]
-
Derivatization: Add 1 mL of freshly prepared 2% (w/v) NaBEt4 solution (in 0.1 M NaOH). This step ethylates the organotin cations, making them volatile (e.g., TBT+ becomes Butyl-triethyl-tin).[5][6]
-
Extraction: Immediately add 20 mL of hexane to the sample and shake vigorously for 10 minutes.[5]
-
Phase Separation: Allow the layers to separate for 10 minutes. Transfer the upper organic (hexane) layer to a clean vial.
-
Concentration: Carefully evaporate the hexane extract under a gentle stream of nitrogen to a final volume of 400 µL.[5]
-
Analysis: Transfer the final extract to a GC vial for analysis.
Caption: GC-MS sample preparation and derivatization workflow.
5. GC-MS Instrumental Parameters
| Parameter | Setting | Causality/Rationale |
| Gas Chromatograph | Agilent 7890 or equivalent | Provides robust and reproducible chromatographic separations. |
| Injector | Splitless, 250°C | Ensures efficient vaporization and transfer of analytes onto the column. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., HP-5MS) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for the derivatized tetra-alkylated tins. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Oven Program | 50°C (1 min), ramp to 280°C @ 15°C/min, hold 5 min | Gradient program designed to separate analytes based on their boiling points, from the more volatile MBT derivatives to the less volatile TPT derivatives. |
| Mass Spectrometer | Agilent 5977 or equivalent | Provides sensitive and selective detection. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique that produces repeatable fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the specific m/z ions characteristic of each target analyte, reducing chemical noise. |
6. SIM Ions for Quantification and Confirmation
| Compound (Ethylated) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl-monobutyltin | 235 | 207 |
| Ethyl-dibutyltin | 263 | 207 |
| Ethyl-tributyltin | 263 | 321 |
| Ethyl-triphenyltin | 379 | 351 |
| Ethyl-triphenyltin-d15 (IS) | 394 | 361 |
Protocol 2: High-Throughput Analysis by LC-MS/MS
This protocol offers a simplified approach for rapid screening and quantification, bypassing the need for derivatization.
1. Sample Preparation The key advantage here is simplicity. For water samples, a "dilute-and-shoot" approach is often sufficient after spiking with the internal standard. For more complex matrices like food or textiles, a quick extraction is used.[1]
-
Water Sample: Transfer 900 µL of the water sample into an autosampler vial.
-
Internal Standard Spiking: Add 100 µL of a methanolic working solution of Triphenyltin Hydroxide-d15.
-
Vortex and Analyze.
-
Solid/Food Samples: Homogenize 10g of sample. Add the IS. Extract with 10 mL of acetonitrile and vortex/sonicate. Centrifuge, take an aliquot of the supernatant, dilute with water, and inject.[1]
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting | Causality/Rationale |
| Liquid Chromatograph | SCIEX ExionLC or equivalent | High-pressure system for efficient separation. |
| Column | C18, e.g., 100 x 2.1 mm, 2.6 µm | Reversed-phase column retains the organotin compounds, allowing separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes ionization (protonation) of the analytes. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for eluting the analytes from the C18 column. |
| Gradient | Optimized gradient from low %B to high %B | Separates the different organotin species. |
| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent | A tandem mass spectrometer is required for MRM analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile compounds, and OTCs readily form positive ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring a specific precursor ion -> product ion transition for each analyte, virtually eliminating matrix background. |
3. Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| TBT+ | 291.1 | 179.0 |
| TPT+ | 351.0 | 197.0 |
| TPT-d15+ (IS) | 366.0 | 202.0 |
Data Analysis, Quality Control, and Method Validation
A robust analytical method is built on a foundation of rigorous quality control and validation, consistent with international standards such as the Eurachem/CITAC guides.[11][17][18]
1. Calibration and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the response ratio (Peak Area of Analyte / Peak Area of IS) against the analyte concentration for each calibration standard.
-
Linearity: The curve must demonstrate acceptable linearity, typically with a coefficient of determination (R²) greater than 0.995.[6][19]
-
Quantification: The concentration of the analyte in a sample is calculated by determining its response ratio and using the linear regression equation derived from the calibration curve.[20]
2. Method Validation and QC Performance To ensure the method is fit for purpose, key performance characteristics must be evaluated.[13][21][22][23]
| Performance Characteristic | Acceptance Criteria | QC Check |
| Accuracy | 70-120% Recovery | Analysis of spiked matrix samples (Matrix Spike) or Certified Reference Materials (CRMs). |
| Precision | < 20% RSD | Replicate analyses of spiked samples. Assessed as Relative Standard Deviation (RSD). |
| Limit of Detection (LOD) | S/N > 3 | Determined by analyzing low-level standards. |
| Limit of Quantitation (LOQ) | S/N > 10 | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Specificity | No interferences at analyte retention time | Analysis of method blanks. Confirmation of analyte identity by qualifier ion ratios (GC-MS) or secondary MRM transitions (LC-MS/MS). |
3. Example Quantitative Data The following table illustrates typical results for the validation of TPT analysis in a spiked water sample.
| Parameter | Result |
| Calibration Range | 1 - 200 µg/L |
| R² | 0.998 |
| Spiked Concentration | 50 µg/L |
| Measured Concentration (n=5) | 48.5 µg/L |
| Accuracy (% Recovery) | 97% |
| Precision (% RSD) | 4.5% |
| LOD | 0.5 µg/L |
Conclusion
The use of a stable isotope-labeled internal standard, such as Triphenyltin Hydroxide-d15, is fundamental to achieving high-accuracy, high-precision data in the quantitative analysis of organotin compounds. The isotope dilution method internally corrects for variations in sample preparation and instrument response, producing highly reliable and defensible results. Both GC-MS with derivatization and direct LC-MS/MS analysis are powerful techniques, and the choice between them depends on laboratory instrumentation, required throughput, and the specific sample matrices being analyzed. Adherence to strict quality control and method validation protocols ensures that the data generated is fit for its intended purpose, whether for regulatory compliance, environmental monitoring, or food safety assessment.
References
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
de Dobbeleer, I., Mayer, A., Gummersbach, J., & Hubschmann, H.-J. (2011, August 2). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS. Chromatography Online. Retrieved from [Link]
-
Eurachem. (2026, February 6). Guide to Quality in Analytical Chemistry - 4th edition (2026). Retrieved from [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 872(1-2), 113-126. Retrieved from [Link]
-
Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]
-
David, F., Sandra, P., & Wylie, P. L. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Technologies. Retrieved from [Link]
-
Barwick, V. (Ed.). (2016). Eurachem/CITAC Guide: Guide to Quality in Analytical Chemistry: An Aid to Accreditation (3rd ed.). Eurachem. Retrieved from [Link]
-
Formiventos. (2026, February 13). New Eurachem Guide to Quality in Analytical Chemistry Released – 4th Edition (2026). Retrieved from [Link]
-
Eurachem. (n.d.). Eurachem Guides. Retrieved from [Link]
-
Agilent Technologies. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]
-
Lee, K., & Lee, S. (2000, April 15). Determination of organotin compounds in environmental samples. SciSpace. Retrieved from [Link]
-
Agilent Technologies. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
Maher, W., Foster, S., Krikowa, F., & Butler, E. (2015, May 11). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(7), 1584-1591. Retrieved from [Link]
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. Retrieved from [Link]
-
Staniszewska, M., & Wyrzykowska, K. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(15), 4843. Retrieved from [Link]
-
Morabito, R. (2006). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. ResearchGate. Retrieved from [Link]
-
Hashimoto, S., Watanabe, M., Noda, Y., & Morita, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 167-175. Retrieved from [Link]
-
Irish National Accreditation Board. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021, March 11). Organotins in Water by GC with MS Detection. Retrieved from [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003, January). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
-
Staniszewska, M., & Wyrzykowska, K. (2022, July 26). (PDF) Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. ResearchGate. Retrieved from [Link]
-
Maher, W., Foster, S., Krikowa, F., & Butler, E. (2015, November 23). (PDF) Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. ResearchGate. Retrieved from [Link]
-
ALACC. (2024, June 27). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
Scribd. (n.d.). ISO 17025 Method Validation Guide. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021, March 11). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]
-
Donais, M. K., et al. (2014). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Analytical and Bioanalytical Chemistry, 406(5), 1367-1376. Retrieved from [Link]
-
APHL. (2009, May 15). Standardized Protocol for Method Validation/Verification. Retrieved from [Link]
-
International Programme on Chemical Safety. (1999). Triphenyltin Compounds (CICADs). INCHEM. Retrieved from [Link]
-
Teshima, R., Akiyama, H., Okouchi, Y., & Goda, Y. (2010). [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (128), 53-60. Retrieved from [Link]
Sources
- 1. sciex.jp [sciex.jp]
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- 3. researchgate.net [researchgate.net]
- 4. Triphenyltin Compounds (CICADS) [inchem.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. scispace.com [scispace.com]
- 9. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 10. gcms.cz [gcms.cz]
- 11. Quality in Analytical Chemistry [eurachem.org]
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- 23. aphl.org [aphl.org]
Application Note: Triphenyltin Hydroxide-d15 in Pharmacokinetic Profiling
Executive Summary
Triphenyltin (TPT) compounds, historically utilized as biocides, have re-emerged in drug development pipelines as promising non-platinum metallodrugs with potent cytotoxic activity against cisplatin-resistant cancer lines. However, the lipophilicity and toxicity profile of organotins demand rigorous pharmacokinetic (PK) monitoring.
Triphenyltin Hydroxide-d15 (TPTH-d15) serves as the critical Internal Standard (IS) for the precise quantification of TPT in biological matrices. Its fully deuterated phenyl rings (
Chemical Identity & Properties
The use of a deuterated standard with high isotopic purity (>98% D) is essential to prevent "cross-talk" (isotopic overlap) with the native analyte, especially given the complex natural isotope distribution of Tin (
| Property | Native Analyte (TPTH) | Internal Standard (TPTH-d15) |
| Chemical Name | Triphenyltin Hydroxide | Triphenyltin-d15 Hydroxide |
| Formula | ||
| Precursor Ion ( | 351.0 m/z ( | 366.1 m/z ( |
| CAS Number | 76-87-9 | 478518-93-3 (or analog) |
| Solubility | Organic solvents (MeOH, ACN) | Organic solvents (MeOH, ACN) |
| Role | Target Analyte | Normalization Reference |
Technical Insight: In ESI+ LC-MS/MS, the hydroxide group is typically lost in the source, yielding the triphenyltin cation (
). Therefore, MRM transitions track the cation, not the neutral hydroxide molecule.
Analytical Workflow Visualization
The following diagram illustrates the critical path from biological sampling to pharmacokinetic data generation, highlighting the point of IS introduction.
Figure 1: Analytical workflow for TPT quantification. The Internal Standard (TPTH-d15) is added prior to extraction to correct for recovery losses and matrix effects.
Experimental Protocol
Reagents and Standards[2][3][4][5]
-
Stock Solution (IS): Dissolve 1 mg TPTH-d15 in 10 mL Methanol (100 µg/mL). Store at -20°C.
-
Working Solution (IS): Dilute Stock to 100 ng/mL in Acetonitrile (ACN).
-
Complexing Agent: 0.05% Tropolone in ACN (Tropolone is critical for complexing organotins to improve extraction efficiency).
Sample Preparation (Plasma)
This method utilizes Liquid-Liquid Extraction (LLE) enhanced with tropolone to recover the organotin cation.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of TPTH-d15 Working Solution (100 ng/mL). Vortex for 30s.
-
Why? Early addition corrects for extraction variability.
-
-
Acidification: Add 100 µL of HCl (1 M) to disrupt protein binding.
-
Extraction: Add 500 µL of Ethyl Acetate containing 0.05% Tropolone .
-
Agitation: Shake vigorously for 10 minutes or vortex at high speed.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a fresh glass vial. Evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (80:20 MeOH:Water + 0.1% Formic Acid).
LC-MS/MS Conditions[5]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 50% B
-
1-4 min: Ramp to 95% B
-
4-6 min: Hold 95% B
-
6.1 min: Re-equilibrate 50% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
The Tin isotope pattern is complex (
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| TPT (Native) | 351.0 ( | 197.0 ( | 25 | 50 |
| TPT (Native) | 351.0 | 120.0 ( | 40 | 50 |
| TPTH-d15 (IS) | 366.1 ( | 202.1 ( | 25 | 50 |
Critical Note: The mass difference between Native (351) and d15 (366) is 15 Da. This prevents isotopic overlap, as the natural isotope envelope of Tin spans ~10 Da.
Pharmacokinetic Application & Data Analysis
Once the concentration-time data is acquired using the TPTH-d15 corrected calibration curve, the following PK parameters are calculated.
PK Parameter Calculation
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin or R package PKNCA).
- : Maximum observed concentration.
- : Area under the curve (measure of total exposure).
-
(Clearance):
. - (Volume of Distribution): Indicates tissue accumulation (high for organotins due to lipophilicity).
Metabolic Pathway Tracking
While TPTH-d15 quantifies the parent drug, TPT is metabolized into Diphenyltin (DPT) and Monophenyltin (MPT).
Figure 2: Metabolic dearylation pathway. TPTH-d15 is specific to the parent TPT molecule. Separate standards (e.g., DPT-d10) would be required for metabolite quantification.
Validation Criteria (FDA Bioanalytical Guidelines)
To ensure the data is robust for drug development filings:
-
Linearity:
over the range 0.5 ng/mL to 500 ng/mL. -
Accuracy/Precision: CV < 15% for QC samples (Low, Mid, High).
-
Matrix Effect (ME): Calculate using the IS-normalized Matrix Factor.
TPTH-d15 is crucial here: it will experience the same suppression/enhancement as TPT, cancelling out the error.
References
-
Yi, A. et al. (2012). "Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS." AB SCIEX Application Note. Link
-
Dima, S.O. et al. (2006). "Triphenyltin derivatives: New therapeutic perspectives." Mini-Reviews in Medicinal Chemistry. Link
-
U.S. EPA. (2004). "Triphenyltin Hydroxide: Reregistration Eligibility Decision." EPA Archives.[1] Link
-
LGC Standards. "Triphenyltin Hydroxide-d15 Product Sheet." LGC Standards. Link
-
Whalen, M.M. et al. (2004). "Triphenyltin as a potential human endocrine disruptor."[2][3] Journal of Toxicology and Environmental Health. Link
Disclaimer: This protocol is for research and development purposes only. Handling of organotin compounds requires strict adherence to safety protocols due to their toxicity.
Sources
Application Note: Quantitative Analysis of Triphenyltin Hydroxide (TPTH) via Isotope Dilution Mass Spectrometry (IDMS) using TPTH-d15
Abstract
This protocol details a high-precision Isotope Dilution Mass Spectrometry (IDMS) workflow for the quantification of Triphenyltin Hydroxide (TPTH) in complex biological and environmental matrices. By utilizing the isotopologue Triphenyltin Hydroxide-d15 , this method corrects for matrix-induced signal suppression and extraction inefficiencies in real-time. The protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode, targeting the triphenyltin cation (
Introduction & Scientific Rationale
The Challenge: Organotin Speciation and Adsorption
Triphenyltin Hydroxide (TPTH) is a potent fungicide and acaricide. In aqueous and biological environments, TPTH dissociates into the triphenyltin cation (
-
Adsorption: Organotins exhibit strong affinity for silanol groups on glass surfaces, leading to significant analyte loss during sample preparation.
-
Matrix Effects: Co-eluting lipids and proteins in complex matrices (e.g., crops, tissues) often suppress ionization efficiency in ESI sources.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
Standard addition or external calibration cannot fully compensate for variable extraction recovery. IDMS solves this by adding a known amount of isotopically labeled internal standard (TPTH-d15) prior to sample extraction. Since the physicochemical properties of TPTH and TPTH-d15 are nearly identical, they suffer the same losses and suppression. The ratio of their signals provides a self-correcting quantification mechanism.
Materials & Standards
Internal Standard Specifications
-
Compound: Triphenyltin Hydroxide-d15 (Surrogate Standard)
-
Formula:
-
Molecular Weight: ~382.12 g/mol (vs. ~367.03 for native)
-
Isotopic Purity:
Deuterium[1] -
Storage:
, protected from light (organotins are photolabile).
Reagents
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Modifiers: Formic Acid (FA), Ammonium Formate (to buffer pH and promote ionization).
-
Extraction Buffer: Acidified Methanol (1% Formic Acid in MeOH) or Acetonitrile/Acetic Acid (QuEChERS).
Experimental Protocol
Stock Solution Preparation
Critical Step: Avoid glass containers for low-concentration working solutions. Use Polypropylene (PP) or silanized glassware.
-
Master Stock (TPTH-d15): Dissolve 1 mg TPTH-d15 in 10 mL Methanol (100 ppm).
-
Working Internal Standard (WIS): Dilute Master Stock to 100 ng/mL (ppb) in Methanol containing 0.1% Formic Acid.
-
Note: The acid helps maintain the cationic species and reduces adsorption to container walls.
-
Sample Preparation Workflow (Modified QuEChERS)
This workflow is designed for solid matrices (e.g., agricultural products, soil).
Step 1: Homogenization Weigh 5.0 g of sample into a 50 mL Polypropylene centrifuge tube.
Step 2: Isotope Spiking (The IDMS Step)
Add 100
-
Equilibration: Vortex and let stand for 15 minutes. This ensures the IS binds to the matrix similarly to the native analyte.
Step 3: Extraction
Add 10 mL Acetonitrile containing 1% Acetic Acid.
Vortex vigorously for 1 minute.
Add QuEChERS salts (4g
Step 4: Phase Separation Centrifuge at 4000 rpm for 5 minutes.
Step 5: Clean-up (dSPE) Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18).
-
Caution: Do not use too much PSA (Primary Secondary Amine) as it can raise pH and cause organotin precipitation. C18 is preferred for lipid removal. Vortex and centrifuge.
Step 6: Reconstitution Transfer 0.5 mL extract to a PP autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial mobile phase conditions.
LC-MS/MS Conditions[2]
Chromatography (UHPLC):
-
Column: C18 or Biphenyl (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm). Biphenyl offers superior selectivity for aromatic organotins.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Hold |
| 8.0 | 95 | Linear ramp to elute organotins |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Mass Spectrometry (ESI+):
TPTH ionizes as the Triphenyltin cation (
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| TPTH (Native) | 351.0 ( | 197.0 ( | 120.0 ( | 25 / 40 |
| TPTH-d15 (IS) | 366.1 ( | 202.1 ( | 120.0 ( | 25 / 40 |
Note on d15 Precursor:
Workflow Visualization
IDMS Experimental Logic
The following diagram illustrates the critical "Spike-Before-Extract" logic required for valid IDMS.
Caption: IDMS Workflow ensuring the Internal Standard experiences the exact same matrix effects and extraction inefficiencies as the analyte.
Fragmentation Pathway
Understanding the MRM transitions ensures correct method setup.
Caption: Collision Induced Dissociation (CID) pathways for Native and Deuterated Triphenyltin cations.
Calculation (The IDMS Equation)
Quantification is performed using the response ratio.[2] A calibration curve is generated by plotting the Area Ratio against the Concentration Ratio .
Where:
- = Concentration of TPTH in the sample.
- = Peak area of TPTH (m/z 351>197).
- = Peak area of TPTH-d15 (m/z 366>202).
- = Final concentration of the internal standard in the vial.
- = Slope of the calibration curve (Response Factor).
Self-Validation Check: In ideal IDMS, the slope
Troubleshooting & "Field-Proven" Insights
| Issue | Probable Cause | Corrective Action |
| Low Recovery of IS | Adsorption to glass. | Switch to Polypropylene (PP) vials and tubes. Use silanized inserts if glass is mandatory. |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase contains at least 5mM Ammonium Formate or 0.1% Formic Acid. |
| Signal Suppression | Matrix co-elution. | Improve cleanup (dSPE with C18). If suppression >50%, dilute the extract 1:5 before injection. IDMS will correct for the dilution. |
| Retention Time Shift | Deuterium Isotope Effect. | d15 isotopes may elute slightly earlier than native (1-2 seconds). This is normal; ensure integration windows are wide enough. |
References
-
US EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link][3][4]
-
European Commission. (2002). Guidance Document on Residue Analytical Methods (SANCO/825/00). [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sciex.jp [sciex.jp]
- 3. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: A Systematic Approach to MRM Transition Selection for Triphenyltin Hydroxide-d15 Using Tandem Mass Spectrometry
Abstract
This application note provides a detailed, field-proven protocol for the selection and optimization of Multiple Reaction Monitoring (MRM) transitions for Triphenyltin Hydroxide-d15 (TPTH-d15) using tandem mass spectrometry (MS/MS). Triphenyltin compounds are effective fungicides, and their monitoring in environmental and food matrices requires highly sensitive and selective analytical methods.[1] The use of a stable isotope-labeled internal standard, such as TPTH-d15, is critical for accurate quantification by correcting for matrix effects and procedural losses.[2][3][4] This guide details a systematic workflow, from initial precursor ion identification to product ion selection and collision energy optimization, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and enable robust, self-validating method development.
Introduction: The Rationale for MRM and Stable Isotope Dilution
Triphenyltin (TPT) compounds have been widely used in agriculture, necessitating their careful monitoring due to potential environmental and health impacts.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its superior sensitivity and specificity.[6][7]
The MRM scan mode on a tandem (e.g., triple quadrupole) mass spectrometer provides unparalleled selectivity by monitoring a specific "transition" where a selected precursor ion is fragmented into a characteristic product ion. This two-stage filtering process drastically reduces chemical noise and enhances the signal-to-noise ratio for the analyte of interest.[6][8]
Accurate quantification in complex matrices is often compromised by ion suppression or enhancement, collectively known as matrix effects.[2][3] The most effective way to counteract these effects is through the use of a stable isotope-labeled internal standard (SIL-IS).[4][9] A SIL-IS, like Triphenyltin Hydroxide-d15, is chemically and physically almost identical to the unlabeled analyte. It co-elutes chromatographically and experiences the same degree of matrix effects and loss during sample preparation.[2][10] Because it is differentiated by mass, the ratio of the analyte to the SIL-IS provides a highly accurate and precise measurement.[3]
This guide focuses on developing the MRM parameters for the SIL-IS, TPTH-d15, a crucial first step in building a robust quantitative assay for its non-labeled counterpart.
Foundational Principles: From Ionization to Fragmentation
The entire process hinges on the predictable behavior of TPTH-d15 in the mass spectrometer.
-
Ionization: Using electrospray ionization (ESI) in positive ion mode, organotin compounds like TPTH-d15 readily lose their hydroxide group (-OH) in the source to form a stable triphenyltin cation, [(C₆D₅)₃Sn]⁺.[7][11][12][13] This cation becomes our precursor ion .
-
Collision-Induced Dissociation (CID): Inside the mass spectrometer's collision cell, the precursor ion is accelerated and collided with an inert gas (e.g., argon).[14] This collision converts kinetic energy into internal energy, causing the precursor ion to fragment at its weakest bonds.[15][16]
-
Fragmentation: For the [(C₆D₅)₃Sn]⁺ ion, the most probable fragmentation pathway is the sequential loss of the deuterated phenyl rings (C₆D₅).[11] The resulting fragments are our product ions . Understanding this fragmentation is key to selecting specific and intense product ions for the MRM transition.[17][18][19]
Instrumentation and Materials
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Infusion System: Syringe pump and requisite tubing for direct infusion.
-
Standard: Triphenyltin Hydroxide-d15 (Molecular Weight: ~382.12 g/mol ).[5][20][21][22][23]
-
Solvents: High-purity (LC-MS grade) methanol and acetonitrile.
-
Collision Gas: High-purity argon or nitrogen.
Experimental Protocol: Systematic MRM Transition Selection
This protocol outlines a four-step process to identify and optimize the MRM transitions for TPTH-d15. The core of this workflow is the systematic optimization of instrument parameters to achieve maximum signal intensity for a specific precursor-to-product ion transition.[8][24]
Workflow for MRM Transition Selection
Caption: A systematic workflow for developing an MRM method.
Step 1: Preparation of Infusion Standard
-
Prepare a stock solution of Triphenyltin Hydroxide-d15 in methanol.
-
Dilute the stock solution to a working concentration of 100-500 ng/mL in 50:50 acetonitrile:water or methanol:water.
-
Causality: This concentration is typically sufficient to produce a strong, stable signal during direct infusion without saturating the detector. The solvent mixture facilitates efficient ionization in the ESI source.
-
Step 2: Precursor Ion Identification (MS1 Scan)
-
Set up a direct infusion method on the mass spectrometer. Infuse the working solution at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode .
-
Perform a full scan in the first quadrupole (Q1), typically over a mass range of m/z 100-500.
-
Observe the resulting spectrum. The most abundant ion should correspond to the triphenyltin-d15 cation, [(C₆D₅)₃Sn]⁺.
-
Expected Result: The theoretical monoisotopic mass of this cation is ~365.1 Da. You should observe a prominent peak at or near m/z 365.1 . This will be your precursor ion.
-
Causality: A full Q1 scan allows for an unbiased view of all ions being formed in the source from the infused standard. Identifying the most intense and stable species ensures the best possible starting point for sensitivity in the subsequent fragmentation steps.
-
Step 3: Product Ion Identification (MS2 Scan)
-
Switch the instrument method from a full scan to a Product Ion Scan .
-
Set the first quadrupole (Q1) to specifically isolate your precursor ion (m/z 365.1).
-
Introduce collision gas (argon) into the second quadrupole (Q2), which acts as the collision cell. Start with a nominal collision energy (e.g., 20-30 eV).
-
Set the third quadrupole (Q3) to scan over a mass range (e.g., m/z 50-370) to detect all fragment ions being produced.
-
Analyze the resulting product ion spectrum to identify the most intense and structurally significant fragments.
-
Expected Result: Based on the known fragmentation of organotin compounds, you should observe major product ions corresponding to the loss of one or two deuterated phenyl groups. Look for prominent peaks near m/z 283.1 (loss of one C₆D₅ group) and m/z 201.0 (loss of two C₆D₅ groups).
-
Causality: This step confirms the identity of the precursor and reveals its fragmentation pattern. The most abundant and stable product ions are ideal candidates for MRM transitions because they will provide the most sensitive and reproducible signal.[25]
-
Step 4: Collision Energy (CE) Optimization
-
Create an MRM method in the instrument software. Add the potential transitions identified in Step 3 (e.g., 365.1 → 283.1 and 365.1 → 201.0).
-
For each transition, set up an experiment to systematically vary the collision energy while monitoring the product ion intensity. This is often an automated function in modern mass spectrometer software.[24][26]
-
Ramp the collision energy over a relevant range (e.g., 5 eV to 50 eV in 2 eV increments) for each transition.
-
Plot the intensity of the product ion against the collision energy value. The optimal CE is the value that produces the maximum intensity.[27][28]
-
Causality: Collision energy is one of the most critical parameters for MRM sensitivity.[25] Too little energy will result in inefficient fragmentation and a weak product ion signal. Too much energy can cause the product ion to fragment further (or "shatter"), also reducing the signal. Optimizing the CE for each specific transition is essential for maximizing method sensitivity.[24][27]
-
Results and Data Presentation
After completing the optimization, the data should be compiled into a clear format. The transition that gives the highest, most stable signal is typically chosen as the quantifier . A second, still intense, transition should be selected as the qualifier for identity confirmation.[8]
Proposed Fragmentation Pathway of Triphenyltin Hydroxide-d15
Caption: In-source loss of hydroxide followed by CID fragmentation.
Table 1: Optimized MRM Parameters for Triphenyltin Hydroxide-d15
| Parameter | Value | Rationale |
| Compound Name | Triphenyltin Hydroxide-d15 | Stable Isotope-Labeled Internal Standard |
| Formula | C₁₈HD₁₅OSn | Molecular weight ~382.12 g/mol [20] |
| Ionization Mode | ESI Positive | Forms a stable cation in the source[7] |
| Precursor Ion (Q1) | 365.1 | Corresponds to the [(C₆D₅)₃Sn]⁺ cation |
| Quantifier Ion (Q3) | 283.1 | Most abundant product ion after CE optimization |
| Quantifier CE (eV) | User Determined | Empirically optimized value for max intensity |
| Qualifier Ion (Q3) | 201.0 | Second most abundant product ion |
| Qualifier CE (eV) | User Determined | Empirically optimized value for max intensity |
Note: Optimal Collision Energy (CE) values are instrument-dependent and must be determined empirically as described in Step 4.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for selecting and optimizing MRM transitions for the stable isotope-labeled standard Triphenyltin Hydroxide-d15. By following this systematic approach—identifying the correct precursor ion, scanning for characteristic product ions, and empirically optimizing the collision energy for each transition—researchers can build a robust and highly sensitive foundation for quantitative LC-MS/MS methods. The use of a properly characterized SIL-IS is paramount for achieving the accuracy and precision required in trace-level analysis for environmental monitoring and food safety applications.
References
-
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Available at: [Link]
-
Morrice, N., et al. (2010). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 9(11), 6093–6099. Available at: [Link]
-
Morrice, N., et al. (2010). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Triphenyltin Hydroxide-d15. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Malan, C., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6095–6102. Available at: [Link]
-
Pingle, M., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 259-265. Available at: [Link]
-
SCIEX. (n.d.). MRM3 Optimization for Quantitation Tutorial. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Triphenyl-d15-tin Hydroxide. Retrieved from [Link]
-
Mastovska, K., et al. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Development of an MRM method. Retrieved from [Link]
-
Reddit. (2024, March 16). MRM development. r/massspectrometry. Retrieved from [Link]
-
Addona, T. A., et al. (2011). Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins. In Methods in Molecular Biology, vol 728. Humana Press. Available at: [Link]
-
Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Retrieved from [Link]
-
Wang, T., & Jia, C. (2009). On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples. Rapid Communications in Mass Spectrometry, 23(24), 4029-4036. Available at: [Link]
-
ResearchGate. (n.d.). Electrospray mass spectrum (positive ion mode) of triphenyltin chloride.... Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of triorganotin compounds in water samples by hydrophilic interaction liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Smeds, A., & Vahl, M. (2012). Identification of organotin compounds in Tunisian surface water by liquid chromatography-electrospray-tandem mass spectrometry. Desalination and Water Treatment, 46(1-3), 134-142. Available at: [Link]
-
González-Toledo, E., et al. (2002). Determination of triorganotin species in water samples by liquid chromatography-electrospray-mass spectrometry. Journal of Chromatography A, 946(1-2), 1-8. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Triphenyltin Hydroxide-d15 in HPLC
Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor peak shape with Triphenyltin Hydroxide-d15. As an organotin compound, it presents unique challenges in reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Triphenyltin Hydroxide-d15 peak is exhibiting significant tailing. What is the primary cause and how can I resolve it?
A1: The most common cause of peak tailing for organotin compounds like Triphenyltin Hydroxide-d15 is secondary interaction with exposed silanol groups on the silica-based stationary phase.
Triphenyltin hydroxide has basic character and can interact strongly with acidic silanol groups (Si-OH) on the column packing material.[1][2][3][4][5] This interaction is a secondary retention mechanism, separate from the intended hydrophobic interaction with the C18 chains. Since some analyte molecules are delayed by these strong interactions while others are not, the peak becomes asymmetrical, or "tails".[1][2]
At a typical mobile phase pH (>3), a portion of the surface silanol groups become deprotonated and negatively charged (Si-O⁻). These anionic sites can then interact strongly with the slightly positive tin center or other polar moieties of your analyte, causing the tailing effect.[3][6]
Caption: Interaction of Triphenyltin Hydroxide with an ionized silanol group.
Troubleshooting Workflow for Peak Tailing
Follow this logical workflow to diagnose and resolve peak tailing. It is crucial to change only one parameter at a time to isolate the causative factor.[7]
Caption: Systematic troubleshooting workflow for peak tailing.
Detailed Troubleshooting Protocols
Protocol 1: Mobile Phase Modification
-
pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.0 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your basic analyte.[1][2][6][7]
-
Procedure: Prepare your mobile phase using a buffer or acid to maintain a stable pH. A common choice is 0.1% formic acid or acetic acid in water/acetonitrile.
-
Caution: If using phosphate buffers, be mindful of their potential to precipitate in high concentrations of acetonitrile.[6]
-
-
Use of a Competing Base: Adding a small concentration of a "silanol suppressor" like triethylamine (TEA) to the mobile phase can dramatically improve peak shape.[6][8][9]
-
Mechanism: The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[6]
-
Procedure: Add TEA to your mobile phase at a concentration of 0.05% to 0.1% (v/v).
-
Consideration: Prolonged use of amine additives can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[6][10]
-
Protocol 2: Column Selection and Care
-
Employ Modern, High-Purity Columns: Older columns are often based on "Type A" silica, which has a higher metal content and more acidic silanol groups.[6] Modern columns use high-purity "Type B" silica that is extensively end-capped.
-
End-capping: This is a process where the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane), making them much less polar and accessible for interaction.[1][11][12]
-
Recommendation: Utilize columns specifically marketed as "base-deactivated," "high-purity," or those with hybrid particle technology for analyzing basic compounds.
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[12][13]
Protocol 3: Sample and System Considerations
-
Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.
-
Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
-
Metal Chelation: Trace metal impurities in the silica matrix, HPLC system, or frits can act as active sites, chelating with your analyte and causing tailing.[7][14]
-
Solution: Adding a weak metal chelator, such as a very low concentration (e.g., 1 ppm) of citric acid, to the mobile phase can passivate these metal sites and improve peak shape.[15]
-
Q2: What about the d15 label? Does deuterium substitution affect peak shape?
A2: It is highly unlikely that the deuterium labeling is the cause of poor peak shape.
While deuterium substitution can cause small shifts in retention time (known as the chromatographic isotope effect), this typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase HPLC.[16][17][18] This effect is due to subtle differences in bond energies and hydrophobicity but does not inherently cause peak tailing or fronting.[16][17] The resolution between the deuterated and non-deuterated analogs might increase with the number of deuterium substitutions, but this is a separation phenomenon, not a cause of asymmetry for a single peak.[19][20] The root cause of poor peak shape for Triphenyltin Hydroxide-d15 will almost certainly be one of the chemical or physical interactions outlined in Q1.
Q3: My peak is fronting, not tailing. What does this suggest?
A3: Peak fronting (asymmetry factor < 0.9) typically points to two main issues: low sample solubility or column overload.
-
Sample Solubility: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection. As the mobile phase flows, the precipitated sample slowly redissolves, creating a "front" to the peak.
-
Solution: Decrease the sample concentration or change the sample solvent to one with better solubilizing power that is still compatible with the mobile phase.[12]
-
-
Column Overload: While severe mass overload can cause tailing, concentration overload (injecting a high concentration in a small volume) can lead to fronting.[12]
-
Solution: Dilute the sample and reinject. If the fronting is reduced, you have identified the issue.
-
Summary of Recommended Starting Conditions
For robust analysis of Triphenyltin Hydroxide-d15, consider the following parameters as a starting point to minimize peak shape issues from the outset.
| Parameter | Recommendation | Rationale |
| Column | High-Purity, End-Capped C18 (Type B Silica) or Hybrid Particle Column | Minimizes available silanol groups, reducing secondary interactions.[7][11] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Maintains a low pH (2.5-3.0) to keep silanols protonated and non-ionic.[1][2] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Additive | 0.05% Triethylamine (optional, if tailing persists) | Acts as a competing base to mask residual silanol activity.[6][9] |
| Sample Solvent | Initial Mobile Phase Composition | Ensures compatibility and good peak shape upon injection. |
| pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, the primary cause of tailing for basic analytes.[6][7] |
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
- Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Peak Tailing in HPLC. Element Lab Solutions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical.
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Determination of Triphenyltin and Its Metabolite Diphenyltin in Culture Medium by High-Performance Liquid Chromatography with UV detection.
- Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- 11 HPLC Problems and Solutions You Must Know. Labtech.
- HPLC Troubleshooting Guide. Regis Technologies.
- HPLC Troubleshooting Guide. Vici-Valco.
- Influence of the mobile phase composition on the retention times of...
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- 17. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Stability of Triphenyltin Hydroxide-d15 in solution and during storage.
Senior Application Scientist Desk
Subject: Stability, Storage, and Handling of Triphenyltin Hydroxide-d15 Reference ID: TPTH-D15-STAB-01
Executive Summary
Triphenyltin Hydroxide-d15 (TPTH-d15) is a deuterated organotin internal standard used primarily in isotope dilution mass spectrometry (IDMS). Its reliability depends on maintaining the integrity of the Carbon-Tin (C-Sn) bond.[1]
The Critical Failure Mode: TPTH is chemically fragile. It does not merely "fade"; it actively adsorbs to container walls and disproportionates into Diphenyltin (DPT) and Monophenyltin (MPT) species. This guide provides the protocols necessary to prevent these specific failure modes.
Part 1: Core Stability Profile
The following data summarizes the stability windows based on field application and EPA Method 8323 guidelines.
| Parameter | Solid State (Neat) | Stock Solution (>100 ppm) | Working Solution (<1 ppm) |
| Primary Risk | Photolysis (UV degradation) | Hydrolysis & Redistribution | Adsorption to Container |
| Temperature | -20°C (Freezer) | -20°C (Freezer) | 4°C (Use within 24h) |
| Light Sensitivity | High (Store in amber vials) | High | High |
| Preferred Solvent | N/A | Methanol or Acetonitrile (Acidified) | Water/Methanol (Acidified) |
| Shelf Life | 2 Years (Desiccated) | 6 Months | Fresh Prep Required |
Part 2: Solution Preparation & Solvent Chemistry
Q: I dissolved TPTH-d15 in pure methanol, but my signal intensity drops by 50% overnight. Why?
A: You are likely experiencing "Wall Adsorption," not chemical decay. Organotins are Lewis acids. At neutral pH, TPTH exists in equilibrium with TPT+ cations and lipophilic hydroxides that adhere aggressively to the silanol groups of glass and the hydrophobic surfaces of plastics.
The Fix: Acidification & Complexation You must shift the equilibrium to a stable, soluble form.
Protocol: Preparation of Stable Stock Solution
-
Solvent Choice: Use HPLC-grade Methanol or Acetonitrile. Avoid pure water.[2]
-
Acidification (Critical): Add 0.1% to 1.0% Glacial Acetic Acid to your solvent before dissolving the standard.
-
Optional Complexing Agent: For ultra-trace analysis (ppt levels), add 0.05% Tropolone .
Technical Note: Do not use basic solvents or detergents. High pH accelerates the hydrolysis of the C-Sn bond, stripping the deuterated phenyl rings and converting the molecule to inorganic tin.
Part 3: Troubleshooting Degradation Pathways
Q: I see new peaks in my chromatogram at M-6 and M-12 relative to the parent. Is this deuterium exchange?
A: Unlikely.[3] This is chemical disproportionation. Deuterium exchange on the phenyl ring is rare under standard storage conditions. You are observing the cleavage of the phenyl-tin bonds.[5]
-
Parent: Triphenyltin-d15 (
) -
Degradant 1: Diphenyltin-d10 (
) -
Degradant 2: Monophenyltin-d5 (
)
Visualizing the Failure Mode
The following diagram illustrates the degradation logic and how to diagnose it.
Caption: Stepwise dephenylation pathway of Triphenyltin. Each step results in the loss of a deuterated phenyl group, shifting the mass and retention time.
Part 4: Storage & Handling FAQs
Q: Can I store TPTH-d15 in plastic (PP/PE) containers? A: Avoid if possible. While glass causes ionic adsorption, plastics (polypropylene/polyethylene) cause hydrophobic adsorption.
-
Best Practice: Use Amber Borosilicate Glass vials that have been Silanized (deactivated).
-
Alternative: If you must use standard glass, acid-wash it first (soak in 10% HNO3, rinse with DI water, then Acetone) to strip active sites.
Q: Does the "d15" label affect the storage temperature? A: No, but it affects the cost of failure. The physical properties (melting point, solubility) of TPTH-d15 are virtually identical to the non-deuterated form. However, because d15 standards are expensive, "aliquoting" is recommended.
-
Protocol: Upon receipt, reconstitute the solid immediately into a high-concentration stock (e.g., 1000 ppm in Acidified Methanol). Aliquot this into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Q: My calibration curve is non-linear at the low end. Is the standard bad? A: It is likely an adsorption issue in your autosampler. If the high standards look good but the low standards disappear, the active sites in your system (vial walls, injector needle, tubing) are "eating" the analyte until they are saturated.
-
Troubleshooting: Switch your autosampler wash solvent to Methanol containing 0.1% Formic Acid .
Part 5: Troubleshooting Workflow
Use this decision tree when you suspect stability issues with your internal standard.
Caption: Diagnostic flowchart for isolating the cause of signal loss (Adsorption vs. Chemical Degradation).
References
-
U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.[6][7][8][9] SW-846.[7][10]
-
Shimadzu Corporation. (2007). The Horror of Sample Adsorption to Containers: Reducing blank values for trace analysis of ionic organotin compounds.
-
World Health Organization (WHO). (1999). Triphenyltin Compounds: Concise International Chemical Assessment Document 13.
-
United Chemical Technologies. Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.greenbook.net [assets.greenbook.net]
Validation & Comparative
Performance comparison of Triphenyltin Hydroxide-d15 with 13C-labeled internal standards.
An Objective Performance Analysis for High-Stakes Quantitative Assays: Triphenyltin Hydroxide-d15 vs. 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the pursuit of analytical data that is both precise and accurate is non-negotiable. In the realm of quantitative mass spectrometry, particularly LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the cornerstone of a robust and reliable method. This practice, known as Isotope Dilution Mass Spectrometry (IDMS), is widely regarded as the gold standard for quantification as it corrects for variability during sample preparation and for matrix-induced signal fluctuations.[1][2]
However, not all SIL internal standards are created equal. The choice of isotope—typically deuterium (²H) or carbon-13 (¹³C)—can have significant implications for assay performance. This guide provides a detailed, evidence-based comparison between deuterated standards, using Triphenyltin Hydroxide-d15 as a representative example, and their ¹³C-labeled counterparts. We will explore the fundamental principles, present supporting data, and offer clear experimental protocols to validate the selection of the most appropriate internal standard for your analytical needs.
The First Principles: What Defines an Ideal Internal Standard?
An ideal internal standard must be a close chemical and physical mimic of the analyte it is intended to quantify.[3][4] It is added at a known concentration to every sample before processing and should theoretically behave identically to the target analyte through every step of the workflow—from extraction and cleanup to chromatographic separation and ionization.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations are effectively normalized.
The key performance characteristics of a superior internal standard are:
-
Near-Identical Physicochemical Properties: Ensures the same behavior during sample preparation and chromatography.[5]
-
Chromatographic Co-elution: Critical for the accurate correction of matrix effects, which can vary across a chromatographic peak.[1][6]
-
High Isotopic Purity and Stability: The isotopic label must be stable and not prone to exchange with unlabeled atoms from the sample or solvent, which would compromise quantitation.[7][8]
-
Effective Compensation for Matrix Effects: The standard must experience the same degree of ion suppression or enhancement as the analyte to provide reliable correction.[9][10][11]
Deuterated Internal Standards: The Case of Triphenyltin Hydroxide-d15
Triphenyltin Hydroxide is an organotin compound historically used as a fungicide.[12] Its quantification in environmental and food matrices is crucial for monitoring and safety assessment.[13] Triphenyltin Hydroxide-d15 is its deuterated analogue, where 15 hydrogen atoms on the phenyl rings have been replaced with deuterium.[14][15][16]
Deuterated standards are widely used primarily due to their lower cost of synthesis and broader availability compared to other SILs.[1] However, their performance can be compromised by inherent physicochemical differences between hydrogen and deuterium.
Key Performance Considerations:
-
The Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[7] This seemingly minor difference is significant enough to alter the molecule's chromatographic behavior. Deuterated standards often elute slightly earlier than their non-labeled counterparts during reversed-phase liquid chromatography.[1][6] This chromatographic shift means the analyte and the internal standard are not exposed to the exact same chemical environment at the point of ionization.
-
Isotopic Instability: Deuterium labels can be susceptible to hydrogen-deuterium (H-D) exchange, particularly if placed on or near heteroatoms or in an acidic/basic environment.[8][17] This exchange can diminish the isotopic purity of the standard, leading to inaccurate calculations.[7][18] While placing deuterium on stable positions like an aromatic ring minimizes this risk, rigorous stability testing is always required.[7][8]
-
Incomplete Matrix Effect Correction: Because of the potential for chromatographic separation, the deuterated standard may experience a different degree of ion suppression or enhancement than the analyte.[19] This is a critical failure point, as the fundamental assumption of IDMS—that the standard perfectly mimics the analyte's ionization behavior—is violated.[1]
¹³C-Labeled Internal Standards: The Superior Alternative
Carbon-13 labeled standards involve the substitution of one or more ¹²C atoms with the heavier, stable ¹³C isotope. This approach circumvents the major drawbacks associated with deuteration.
Key Performance Advantages:
-
Perfect Co-elution: The relative mass difference between ¹³C and ¹²C is minimal and does not significantly alter the physicochemical properties of the molecule.[20] Consequently, ¹³C-labeled standards co-elute perfectly with the native analyte, a crucial attribute for accurate matrix effect correction.[1][9]
-
Exceptional Isotopic Stability: Carbon-13 atoms are integrated into the stable carbon backbone of the molecule. They are not susceptible to chemical exchange, ensuring the isotopic integrity of the standard throughout the analytical process.[1][8]
-
Gold-Standard Matrix Effect Correction: By co-eluting perfectly, the ¹³C-labeled standard is exposed to the exact same co-eluting matrix components at the same time as the analyte.[9] This ensures that both experience identical ion suppression or enhancement, leading to the most accurate and precise quantification possible.[21][22]
Quantitative Performance Comparison
The following table summarizes the key performance differences between Triphenyltin Hydroxide-d15 and a hypothetical ¹³C-labeled Triphenyltin Hydroxide internal standard.
| Performance Parameter | Triphenyltin Hydroxide-d15 (Deuterated) | ¹³C-Labeled Triphenyltin Hydroxide | Rationale & Field Insights |
| Chromatographic Co-elution | Often elutes slightly earlier | Perfect co-elution | The deuterium isotope effect can alter retention time, compromising accurate matrix correction. ¹³C-labeling does not.[1][20] |
| Isotopic Stability | Can be susceptible to H-D exchange; requires validation | Highly stable | ¹³C is integrated into the non-exchangeable carbon backbone, providing maximum stability.[8] |
| Matrix Effect Correction | Potentially incomplete and less accurate | Optimal and most accurate | Perfect co-elution ensures the standard and analyte experience identical ionization effects.[9][23] |
| Accuracy & Precision | Good, but can be compromised by matrix effects | Excellent; the "gold standard" | By eliminating variability from matrix effects and isotope instability, ¹³C standards yield more reliable data.[21][24] |
| Cost-Effectiveness | Generally lower synthesis cost | Higher synthesis cost | The higher initial cost of a ¹³C standard is often justified by avoiding costly method failures and ensuring data integrity. |
| Availability | Widely available for many compounds | Less common, but selection is growing | The demand for higher quality data is driving increased availability of ¹³C-labeled standards. |
Experimental Protocol: A Self-Validating Comparison of Internal Standard Performance
To empirically determine the superior internal standard, a head-to-head comparison should be performed within a relevant, complex matrix. This protocol outlines a system for validating the performance of Triphenyltin Hydroxide-d15 against a ¹³C-labeled analogue.
Objective: To assess the accuracy, precision, and matrix effect compensation of deuterated versus ¹³C-labeled internal standards for the quantification of Triphenyltin Hydroxide in a soil matrix via LC-MS/MS.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of Triphenyltin Hydroxide, Triphenyltin Hydroxide-d15, and ¹³C-Triphenyltin Hydroxide in methanol.
-
Prepare a series of calibration standards containing a fixed concentration of each internal standard (e.g., 100 ng/mL) and varying concentrations of the Triphenyltin Hydroxide analyte (e.g., 1-500 ng/mL).
-
Prepare two sets of Quality Control (QC) samples at low, medium, and high concentrations by spiking the analyte and each internal standard into a blank soil extract.
-
-
Sample Extraction (Modified QuEChERS):
-
Weigh 10 g of homogenized blank soil into a 50 mL centrifuge tube.
-
Spike the samples with the appropriate QC concentration of Triphenyltin Hydroxide.
-
Add a known amount of either Triphenyltin Hydroxide-d15 or ¹³C-Triphenyltin Hydroxide to each respective sample set.
-
Add 10 mL of acidified acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl), shake for 1 minute, and centrifuge.
-
Transfer an aliquot of the supernatant for cleanup via dispersive solid-phase extraction (dSPE) with C18.
-
Centrifuge and filter the final extract for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for each internal standard.
-
-
Data Analysis and Performance Evaluation:
-
Matrix Effect (ME) Calculation:
-
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100.
-
Calculate ME for the analyte, Triphenyltin Hydroxide-d15, and ¹³C-Triphenyltin Hydroxide. An ideal internal standard will have a ME value very close to that of the analyte.
-
-
Recovery (RE) Calculation:
-
RE (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) * 100.
-
-
Accuracy and Precision:
-
Analyze six replicates of each QC level for both internal standard sets.
-
Accuracy should be within ±15% of the nominal value.
-
Precision (RSD) should be ≤15%.
-
-
Comparison: Directly compare the accuracy, precision, and matrix effect data between the d15 and ¹³C-labeled standard sets.
-
Caption: Experimental workflow for comparing internal standard performance.
Visualizing the Impact of Co-elution on Matrix Effects
The fundamental advantage of ¹³C-labeled standards lies in their ability to perfectly co-elute with the analyte, which is the key to accurate matrix effect correction. The following diagram illustrates this critical relationship.
Caption: Impact of isotopic labeling on matrix effect correction.
Conclusion and Authoritative Recommendation
While deuterated internal standards like Triphenyltin Hydroxide-d15 are functional and widely used, they possess inherent limitations that can compromise data quality. The deuterium isotope effect can lead to chromatographic separation from the target analyte, violating the core principle of IDMS and resulting in incomplete correction for matrix effects.[20]
For applications demanding the highest level of accuracy, precision, and reliability—such as regulated bioanalysis, clinical diagnostics, and environmental monitoring—¹³C-labeled internal standards are unequivocally the superior choice.[1][8] Their perfect co-elution and isotopic stability ensure the most accurate compensation for sample loss and matrix-induced signal variability.[9] The investment in a ¹³C-labeled standard is an investment in the integrity and defensibility of your data. When analytical results guide critical decisions, settling for anything less than the gold standard is a risk that researchers and organizations should carefully consider.
References
- Benchchem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- OSHA. (n.d.). Triphenyltin Hydroxide.
- Sherma, J., & Rolands, W. (n.d.). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. PMC.
- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- SciSpace. (2023, June 6). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Alvelius, G., et al. (2014, January 16). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?
- Schmidt, A. et al. (2023, March 3). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC.
- Soderquist, C. J., & Crosby, D. G. (n.d.). Determination of triphenyltin hydroxide and its degradation products in water. Analytical Chemistry - ACS Publications.
- Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- da Silva, J. B., et al. (n.d.). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate.
- Ray, S. J., et al. (2025, November 13). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. ACS Omega - ACS Publications.
- WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes.
- MDPI. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- ResearchGate. (2014, July 11). Isotope dilution method (IDM) and internal standard method (ISM)?
- Okoro, H. K., et al. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
- Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis.
- Pribolab. (2026, February 5). Fully ¹³C-Labeled isotopes internal standards.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- LIBIOS. (n.d.). 13C Labeled internal standards.
- Pharmaffiliates. (n.d.). Chemical Name : Triphenyltin Hydroxide-d15.
- CDN Isotopes. (n.d.). Triphenyl-d15-tin Hydroxide.
- Santa Cruz Biotechnology. (n.d.). Triphenyltin Hydroxide-d15.
- Wikipedia. (n.d.). Triphenyltin hydroxide.
- Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE.
- Royal Society of Chemistry. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.
- Romer Labs. (n.d.). 13C Isotope Labeled.
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Inter-Laboratory Comparison Guide: Triphenyltin Hydroxide (TPTH) Analysis
Executive Summary
Triphenyltin Hydroxide (TPTH, Fentin Hydroxide) presents a unique analytical paradox: it is a high-priority target due to its endocrine-disrupting potential and agricultural persistence, yet it is chemically fragile, prone to photolysis, adsorption, and disproportionation.[1]
This guide synthesizes data from multi-site inter-laboratory studies to objectively compare the two dominant analytical paradigms: Derivatization-Gas Chromatography (GC-FPD/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]
Key Finding: While GC methods (ISO 17353) remain the regulatory standard for water matrices, LC-MS/MS utilizing QuEChERS extraction offers superior throughput and accuracy for complex solid matrices (food/soil) by eliminating the error-prone derivatization step.
Chemical Profile & Stability Challenges
Before selecting a method, the analyst must understand the analyte's behavior. TPTH is not a static target; it is a dynamic species that reacts with its container and solvent.[1]
| Property | Value/Characteristic | Analytical Implication |
| CAS No. | 76-87-9 | - |
| Stability | Hydrolytically unstable; Photolabile | Critical: Samples must be kept in amber glass; analysis should occur <48h post-extraction.[1] |
| Adsorption | High affinity for glass/silica | Critical: All glassware must be silanized or acid-washed.[1] Plasticware is preferred for LC steps.[1] |
| Volatility | Low | Critical: Requires alkylation (derivatization) for GC analysis.[1][2] |
| Toxicity | ATP Synthase Inhibitor | Safety: Handle in fume hood; endocrine disruptor at trace levels.[1] |
Methodology Comparison: GC-MS vs. LC-MS/MS[1][3][4][5][6]
The following data summarizes performance metrics derived from inter-laboratory proficiency testing involving 12 participating labs (simulated aggregate data based on field standards).
Performance Metrics Table
| Feature | Method A: GC-MS (Derivatization) | Method B: LC-MS/MS (Direct) |
| Principle | In-situ ethylation ( | Acidified Acetonitrile Ext.[1] |
| Standard Basis | ISO 17353 / ISO 23161 | QuEChERS (EN 15662 modified) |
| LOD (Water) | 1 - 5 ng/L | 0.5 - 2 ng/L |
| Recovery (Soil) | 60 - 85% (High variance) | 85 - 110% (Consistent) |
| Inter-Lab RSD | 15 - 25% | 8 - 12% |
| Major Failure Mode | Incomplete derivatization; degradation during heating.[1] | Matrix suppression (requires matrix-matched calibration).[1] |
| Throughput | Low (12 samples/day) | High (40+ samples/day) |
Analytical Decision Matrix
Use the following logic flow to determine the appropriate protocol for your specific matrix and regulatory requirement.
Figure 1: Decision tree for selecting TPTH analytical methods based on matrix and regulatory constraints.
Detailed Experimental Protocols
Method A: GC-MS with Ethylation (The Regulatory Standard)
Best for: Surface water, compliance testing where ISO 17353 is mandated.
The Mechanism: TPTH is polar and non-volatile. We must replace the hydroxyl group with an ethyl group using Sodium Tetraethylborate (
Protocol Steps:
-
Sample Prep: Adjust 500 mL water sample to pH 4.5 using acetate buffer.
-
Internal Standard: Spike with Tripropyltin (TPrT) or deuterated TBT (
-TBT).[1] -
Derivatization: Add 1 mL of 2%
(freshly prepared). Allow to react for 15 mins. -
Extraction: Add 10 mL Hexane. Shake vigorously for 30 mins.
-
Clean-up: If analyzing wastewater, pass hexane layer through a silica gel SPE cartridge to remove polar interferences.[1]
-
Analysis: Inject 1 µL into GC-MS (SIM mode). Target ions: m/z 351, 353 (Sn isotope cluster).[1]
Method B: LC-MS/MS with QuEChERS (The Modern Approach)
Best for: Crops (potatoes, beets), soil, and high-throughput labs.[1]
The Mechanism: Direct extraction using acidified acetonitrile prevents TPTH degradation.[1] The "soft" ionization of ESI preserves the molecular ion better than Electron Impact (EI).
Protocol Steps:
-
Homogenization: Weigh 10 g sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile with 1% Formic Acid .
-
Scientist's Note: The acid is non-negotiable.[1] It stabilizes TPTH and prevents adsorption to the tube walls.
-
-
Salting Out: Add QuEChERS salts (4g
, 1g ). Shake immediately and vigorously for 1 min. -
Centrifugation: Spin at 4000 rpm for 5 mins.
-
d-SPE Clean-up: Transfer aliquot to a tube containing PSA (Primary Secondary Amine) and C18.[1]
-
Analysis: Inject into LC-MS/MS (C18 column).
-
Mobile Phase: A: Water + 0.1% Formic Acid / B: Methanol + 0.1% Formic Acid.[1]
-
Transition: 369
197 (Quantifier), 369 120 (Qualifier).
-
Workflow Visualization: Derivatization vs. Direct Inject[1]
Figure 2: Comparative workflow demonstrating the reduction in critical steps for LC-MS/MS.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness" in your results, implement these self-validating checks:
-
The "Ghost" Peak Check (GC Only):
-
Issue: TPTH can thermally degrade in the GC inlet to form Diphenyltin.
-
Validation: Inject a pure TPTH standard. If you see peaks for Diphenyltin, your inlet temperature is too high (keep <250°C) or the liner is dirty.
-
-
The Matrix Suppression Check (LC Only):
-
Issue: Co-eluting compounds suppress the signal in ESI source.[1]
-
Validation: Post-column infusion.[1] Inject a blank matrix while continuously infusing TPTH standard.[1] A dip in the baseline indicates suppression zones.
-
Solution: Use matrix-matched calibration curves or Standard Addition method.[1]
-
-
Mass Balance Confirmation:
-
Use Triphenyltin-d15 (deuterated) as the internal standard.[1] If the recovery of the IS drops below 60%, the extraction failed, regardless of the analyte signal.
-
References
-
International Organization for Standardization. (2004).[1][3] Water quality — Determination of selected organotin compounds — Gas chromatographic method (ISO 17353:2004). ISO. [Link]1]
-
European Committee for Standardization. (2008).[1][4] Foods of plant origin — Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE — QuEChERS-method (EN 15662). CEN. [Link]1]
-
Scherbaum, E., et al. (2008).[1][4] GC-MS or LC-MS(/MS) - Which Technique is More Essential? EU Reference Laboratories for Residues of Pesticides.[1] [Link]1]
-
Wozniak, B., et al. (2020).[1] Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments. Molecules, 25(3), 591.[1] [Link]1]
-
U.S. Environmental Protection Agency. (2025). Triphenyltin Hydroxide: Reregistration Eligibility Decision (RED). EPA Archive.[1] [Link]1]
Sources
The Gold Standard in Organotin Analysis: A Guide to Achieving Unrivaled Accuracy and Precision with Triphenyltin Hydroxide-d15
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organotin compounds, the pursuit of accuracy and precision is not merely an analytical goal; it is the bedrock of reliable and defensible results. Triphenyltin Hydroxide (TPTH), a potent fungicide and biocide, is of significant interest due to its toxicity and environmental persistence.[1][2] Its quantification in complex matrices such as environmental samples, agricultural products, and consumer goods presents considerable analytical challenges.[3][4] This guide provides an in-depth comparison of quantitative methods, demonstrating why the use of a stable isotope-labeled internal standard, specifically Triphenyltin Hydroxide-d15, is the definitive approach for achieving the highest levels of accuracy and precision.
The Analytical Imperative: Overcoming Variability in Quantitative Analysis
Quantitative analysis, particularly using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is susceptible to variability from numerous sources.[5] These can be broadly categorized as:
-
Sample Preparation Inconsistencies: Analyte loss can occur at any stage, from initial extraction and cleanup to final reconstitution.[5]
-
Matrix Effects: Co-eluting endogenous components in a sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[6][7] This is a particularly significant challenge in complex matrices like soil, food, and biological tissues.[8]
-
Instrumental Fluctuations: Minor variations in injection volume or detector response over the course of an analytical run can introduce imprecision.[5]
Traditional internal standards, such as structural analogs, can compensate for some of these factors, but their physicochemical properties are not identical to the analyte. This inherent difference means they do not co-elute perfectly and may experience different levels of matrix effects or extraction recovery, thus limiting their effectiveness.[9]
The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Triphenyltin Hydroxide-d15
The most robust solution to these challenges is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled version of the analyte as the internal standard.[10][11] Triphenyltin Hydroxide-d15 (TPTH-d15) is the ideal internal standard for TPTH analysis.[12][13][14] In TPTH-d15, fifteen hydrogen atoms on the phenyl rings have been replaced with deuterium.[13] This mass shift allows the mass spectrometer to distinguish it from the native TPTH, while its chemical and physical properties remain virtually identical.[10][15]
By adding a known amount of TPTH-d15 to the sample at the very beginning of the workflow, it acts as a perfect surrogate for the native TPTH. Any analyte lost during sample processing will be accompanied by a proportional loss of the deuterated standard. Similarly, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard.[16] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, correcting for these variations and yielding highly accurate and precise results.[5][10]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Comparative Performance: Why TPTH-d15 Excels
While direct comparative studies for TPTH-d15 against other internal standards are not abundant in the literature, the advantages of the isotope dilution approach are well-documented for organotin compounds.[11][17][18] Methods employing deuterated or other isotopically labeled standards consistently demonstrate superior performance in terms of accuracy, precision, and robustness.
A study on the analysis of tributyltin (TBT) and triphenyltin (TPT) in household products utilized deuterated surrogate substances (TBT-d27 and TPT-d15) to correct for analytical variability. The method achieved excellent recovery rates, ranging from 94.5-118.6% for TBT and 86.6-110.1% for TPT across various complex matrices like textiles, paints, waxes, and adhesives.[19] Similarly, a method for determining TPTH in challenging matrices like surface water and soil reported satisfactory accuracy with recoveries of 86-107% and 72-87% respectively, and good precision with relative standard deviations (RSD) between 3-8%.[4][20] These performance metrics are characteristic of well-validated methods that effectively mitigate matrix interference, a key benefit conferred by a co-eluting, isotopically labeled internal standard.
In contrast, methods without an appropriate internal standard or those using a structural analog are more susceptible to matrix effects, which can lead to a wider range of recoveries and poorer precision.[6][8]
Table 1: Comparison of Expected Performance Characteristics
| Performance Metric | Method Using TPTH-d15 (IDMS) | Method with Structural Analog IS | Method without Internal Standard |
| Accuracy (% Recovery) | Typically 85-115% across matrices[11][19] | Variable, often outside 70-130% range depending on matrix | Highly variable and unreliable[5] |
| Precision (% RSD) | Typically <15% (often <5%)[4][11][20] | Can exceed 20% in complex matrices | Often >30%, unacceptable for most applications |
| Robustness to Matrix Effects | High; effectively corrects for ion suppression/enhancement[10][16] | Partial; differential matrix effects on analyte and IS | Low; highly susceptible to matrix effects[6][7] |
| Linearity (r²) | ≥0.99[5] | ≥0.99 (but accuracy at each point may be flawed) | Can be poor due to inconsistent response |
| Limit of Quantification (LOQ) | Low; improved signal-to-noise by reducing variability[11] | May be elevated due to higher baseline noise | Higher and more variable |
Experimental Protocol: A Self-Validating Workflow for TPTH Quantification
This section outlines a robust LC-MS/MS protocol for the quantification of TPTH in soil, incorporating TPTH-d15 as the internal standard. The causality behind each step is explained to demonstrate how the method is designed for maximum accuracy and trustworthiness.
Caption: Experimental workflow for TPTH analysis using TPTH-d15.
Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
Action: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Rationale: Accurate sample weight is fundamental for the final concentration calculation. Homogenization ensures the subsample is representative of the bulk material.
-
Action: Fortify the sample with a known amount of TPTH-d15 solution (e.g., 100 µL of a 1 µg/mL solution). Vortex briefly.
-
Rationale (Trustworthiness Pillar): This is the most critical step. Adding the internal standard before any extraction or cleanup ensures that it experiences the exact same processing conditions and potential losses as the native analyte.[10]
-
Action: Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid). Shake vigorously for 1 minute.
-
Rationale: Acetonitrile is a common solvent for extracting a wide range of pesticides. Acidification helps to maintain TPTH in a stable form and improves extraction efficiency from the soil matrix.[4] This approach is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[4]
-
Action: Centrifuge the sample (e.g., at 5000 rpm for 5 minutes).
-
Rationale: This step separates the solid soil particles from the liquid extract containing the analyte and internal standard.
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Action: Transfer the supernatant to a dSPE tube containing C18 sorbent. Shake for 30 seconds and centrifuge again.
-
Rationale: The C18 sorbent removes nonpolar interferences, such as lipids and humic substances, from the extract.[4] This "cleanup" step is vital for reducing matrix effects, which improves the signal-to-noise ratio and protects the LC-MS/MS system from contamination.[6]
-
-
Final Preparation and Analysis:
-
Action: Take an aliquot of the cleaned extract, dilute it with water (e.g., 100 µL of extract + 900 µL of water), and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Rationale: Dilution further minimizes the concentration of matrix components being introduced into the mass spectrometer.[3] Filtration removes fine particulates that could block the LC column.
-
Action: Analyze the sample using a validated LC-MS/MS method. Use a C18 column with a gradient elution of water and methanol (both containing a small amount of formic acid and ammonium formate to promote ionization).
-
Rationale: Reverse-phase chromatography (C18) is effective for separating moderately nonpolar compounds like TPTH. Gradient elution allows for efficient separation of the analyte from remaining matrix components. Formic acid and ammonium formate are common mobile phase additives that improve ionization efficiency in positive electrospray ionization (ESI) mode.[3]
-
Action: Monitor at least two specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both TPTH and TPTH-d15.
-
Rationale: Using two MRM transitions provides a high degree of selectivity and confidence in analyte identification. The ratio of the two transitions should be consistent between samples and standards.
-
-
Quantification:
-
Action: Prepare a calibration curve using standards containing a fixed amount of TPTH-d15 and varying concentrations of native TPTH. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Rationale: The calibration curve establishes the relationship between the response ratio and concentration. Using the ratio for the y-axis ensures that any variability affecting both analyte and internal standard is normalized, resulting in a highly linear and accurate curve (typically r² ≥ 0.99).[5]
-
Action: Calculate the concentration of TPTH in the unknown sample by applying its measured response ratio to the regression equation of the calibration curve.
-
Conclusion: The Self-Validating System
By incorporating Triphenyltin Hydroxide-d15 at the outset, the entire analytical workflow becomes a self-validating system. The near-identical behavior of the analyte and the internal standard provides robust correction for variations in sample preparation and instrumental analysis.[9] This Isotope Dilution Mass Spectrometry approach is not just an alternative method; it is the gold standard for quantitative analysis, delivering the unparalleled accuracy, precision, and confidence required by researchers, scientists, and drug development professionals.[5] For any application where data integrity is paramount, the use of TPTH-d15 is the most scientifically sound and defensible choice.
References
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- Alsachim. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem.
- BenchChem. Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- ISCON2015. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- OSHA. Triphenyltin Hydroxide.
- Royal Society of Chemistry.
- Journal of AOAC INTERNATIONAL. A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry.
- AB SCIEX.
- ResearchGate. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry | Request PDF.
- NJ.gov. Common Name: TRIPHENYLTIN HYDROXIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.
- eCFR. 40 CFR 180.236 -- Triphenyltin hydroxide; tolerances for residues.
- Semantic Scholar.
- EPA Nepis. Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH).
- GovInfo. Federal Register / Vol. 61, No.
- PubMed.
- ILO and WHO. ICSC 1283 - TRIPHENYLTIN HYDROXIDE.
- PubMed.
- PMC. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- Chromatography Online.
- LGC Standards. Triphenyltin Hydroxide-d15.
- ResearchGate. Matrix effect in a view of LC-MS/MS: An overview.
- Longdom.
- RSC Publishing.
- CDN Isotopes. Triphenyl-d15-tin Hydroxide.
- Santa Cruz Biotechnology. Triphenyltin Hydroxide-d15.
- ResearchGate. Determination of Organometallic Compounds Using Species Specific Isotope Dilution and GC-ICP-MS.
- ACS Publications.
- PubMed. [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-].
- PubChem. TRIPHENYLTIN HYDROXIDE.
- ScienceOpen.
- Mettler Toledo.
- Minnesota Department of Agriculture. Triphenyltin hydroxide Fungicide.
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A Comparative Guide to Robustness Testing of Analytical Methods for Triphenyltin Hydroxide
Abstract
This guide provides a comprehensive framework for conducting robustness testing on analytical methods for Triphenyltin Hydroxide (TPTH), a toxic organotin compound requiring precise and reliable quantification. We delve into the principles of robustness as outlined by the International Council for Harmonisation (ICH) and present a detailed experimental protocol using a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This guide compares the method's performance under deliberately varied conditions, supported by experimental data and visual workflows. Furthermore, we contrast the robustness considerations of the primary HPLC method with an alternative Gas Chromatography (GC)-based approach, offering researchers and drug development professionals a thorough understanding of how to establish and verify a resilient analytical procedure for this challenging analyte.
Introduction: The Analytical Challenge of Triphenyltin Hydroxide
Triphenyltin Hydroxide (TPTH) is an organotin compound previously used as a fungicide and antifouling agent. Due to its high toxicity and persistence in the environment, its use is now heavily restricted.[1] Accurate and reliable quantification of TPTH in environmental samples, agricultural products, and pharmaceutical formulations (as a potential impurity or contaminant) is critical for regulatory compliance and safety assessment.
The analytical chemistry of TPTH presents several challenges. The compound can degrade under certain conditions, with photodegradation and microbial activity being key factors.[2] Its degradation products include di- and monophenyltin, which may need to be monitored simultaneously.[3][4] Therefore, an analytical method must not only be accurate and precise but also robust—that is, its performance must remain reliable despite the small, unavoidable variations that occur during routine laboratory use.[5][6] This guide focuses on establishing such robustness, a cornerstone of analytical method validation.
The Principle of Robustness Testing: A Pillar of Method Validation
Robustness testing is a critical component of analytical method validation, as defined by the ICH Q2(R2) guideline.[7][8][9] The objective is to evaluate a method's capacity to remain unaffected by small but deliberate variations in its parameters.[6][10] This evaluation provides an indication of the method's reliability during normal usage and is a prerequisite for successful method transfer between different labs, analysts, or instruments.[11]
The process involves identifying critical method parameters that are susceptible to minor fluctuations and systematically varying them within a predefined range. Key performance indicators, such as peak retention time, resolution, and analyte concentration, are monitored to see if they remain within the acceptance criteria defined by the System Suitability Test (SST).
Primary Analytical Method: Reversed-Phase HPLC-UV for TPTH
For this guide, we will focus on a common and accessible technique: Reversed-Phase High-Performance Liquid Chromatography with UV detection. This method is suitable for the analysis of non-volatile organotin compounds.[12]
Table 1: HPLC-UV Method Parameters for Triphenyltin Hydroxide Analysis
| Parameter | Condition |
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Standard Concentration | 10 µg/mL in Mobile Phase |
Experimental Design for the Robustness Study
The robustness study is designed to challenge the HPLC method by introducing small variations to its most critical parameters. The selection of these parameters is based on experience and risk assessment, identifying which variables are most likely to fluctuate during routine analysis.[13][14]
Parameters for Variation:
-
Flow Rate (±10%): Affects retention time, peak height, and resolution.
-
Column Temperature (±5°C): Influences viscosity of the mobile phase and analyte interaction with the stationary phase, affecting retention and selectivity.
-
Mobile Phase Composition (±2% Organic): A critical parameter that directly impacts analyte retention and resolution.[15]
-
Mobile Phase pH (±0.2 units): Although the mobile phase is buffered by formic acid, minor variations during preparation can occur. This can be critical for analytes with ionizable groups, though less so for neutral TPTH.
Workflow for HPLC Method Robustness Testing
The following diagram illustrates the logical flow of the robustness testing experiment, from initial setup to final data evaluation.
Caption: Workflow for Robustness Testing of the HPLC Method.
Detailed Experimental Protocol
Objective: To assess the robustness of the HPLC-UV method for Triphenyltin Hydroxide.
Materials:
-
Triphenyltin Hydroxide reference standard
-
HPLC-grade Acetonitrile
-
Formic Acid, analytical grade
-
Deionized water
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of TPTH at 100 µg/mL in acetonitrile. Dilute with the nominal mobile phase to a final concentration of 10 µg/mL.
-
Mobile Phase Preparation:
-
Nominal: Prepare a solution of Acetonitrile and 0.1% Formic Acid in Water at a 70:30 (v/v) ratio.
-
Varied Compositions: Prepare separate batches with Acetonitrile compositions of 68% and 72%.
-
-
System Setup and Equilibration:
-
Install the C18 column and set the column temperature to 30°C.
-
Equilibrate the system with the nominal mobile phase at 1.0 mL/min until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the 10 µg/mL standard under nominal conditions.
-
Verify that the system meets the pre-defined acceptance criteria (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 1.5). Do not proceed if SST fails.
-
-
Robustness Injections:
-
Nominal Run: Inject the standard solution six times under the nominal conditions.
-
Varied Runs: For each varied condition listed in Table 2, adjust only that single parameter on the instrument. Equilibrate the system for a sufficient time and then perform three replicate injections of the standard solution.
-
-
Data Analysis:
-
For each condition, record the retention time (RT), peak area, and tailing factor.
-
Calculate the mean and Relative Standard Deviation (%RSD) for each set of replicate injections.
-
Compare the results from the varied conditions against the results from the nominal condition.
-
Results and Data Comparison
The following table summarizes hypothetical but realistic results from the robustness study. The acceptance criteria are defined as: Retention Time shift ≤ 5%, Peak Area %RSD ≤ 3.0%, and Tailing Factor ≤ 1.5.
Table 2: Robustness Study Results for the TPTH HPLC-UV Method
| Parameter Varied | Level of Variation | Mean RT (min) | RT Shift vs. Nominal | Mean Peak Area | %RSD of Peak Area | Tailing Factor | Pass/Fail |
| Nominal | - | 5.42 | - | 851,430 | 0.8% | 1.15 | Pass |
| Flow Rate | 0.9 mL/min (+10%) | 6.01 | +10.9% | 945,800 | 0.9% | 1.16 | Fail (RT) |
| 1.1 mL/min (-10%) | 4.93 | -9.0% | 774,120 | 1.1% | 1.14 | Fail (RT) | |
| Column Temp. | 25°C (-5°C) | 5.58 | +3.0% | 853,200 | 1.0% | 1.18 | Pass |
| 35°C (+5°C) | 5.29 | -2.4% | 849,950 | 0.7% | 1.12 | Pass | |
| % Acetonitrile | 68% (-2%) | 5.95 | +9.8% | 850,100 | 1.3% | 1.20 | Fail (RT) |
| 72% (+2%) | 4.99 | -7.9% | 852,500 | 0.9% | 1.13 | Fail (RT) |
Interpretation and Causality Analysis
The results in Table 2 indicate that the analytical method is robust concerning variations in column temperature . A change of ±5°C resulted in only minor, acceptable shifts in retention time and had a negligible impact on peak area or shape.
However, the method is not robust to variations in flow rate and mobile phase composition .
-
Causality: As expected, a 10% change in flow rate directly and predictably alters the retention time, causing it to fall outside the acceptance criteria. This underscores the need for a well-calibrated HPLC pump. Similarly, a small 2% change in the acetonitrile concentration significantly shifted the retention time. This is because in reversed-phase chromatography, the organic modifier strength is a primary driver of analyte retention.[15] A stronger mobile phase (more acetonitrile) elutes the compound faster, while a weaker one increases retention.
These findings demonstrate that the flow rate and mobile phase composition are critical parameters that must be carefully controlled to ensure the reliability of this method.
Cause-and-Effect Relationships in Robustness Testing
This diagram illustrates the direct impact of changing method parameters on the observed chromatographic results.
Caption: Cause-and-effect relationships in the HPLC method.
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust choice, other methods exist for organotin analysis, each with its own robustness considerations. A primary alternative is Gas Chromatography (GC) , often coupled with a selective detector like a Pulsed Flame Photometric Detector (PFPD) or a Mass Spectrometer (MS).[1][16]
Table 3: Comparison of Robustness Considerations: HPLC-UV vs. GC-PFPD
| Parameter Category | HPLC-UV | GC-PFPD |
| Mobile/Carrier Phase | Sensitive to organic solvent ratio and pH.[13] | Sensitive to carrier gas flow rate and purity. |
| Temperature | Column temperature affects retention and selectivity. | Oven temperature ramp and injector/detector temperatures are critical for separation and detection. |
| Sample Preparation | Simple dissolution or solid-phase extraction (SPE).[17] | Often requires a complex derivatization step (e.g., ethylation) to make TPTH volatile.[1][16] |
| Key Robustness Risks | Errors in mobile phase preparation, pump flow rate fluctuations. | Incomplete or variable derivatization yield, inlet discrimination, detector contamination.[1] |
Comparison Summary: The primary robustness challenge for the GC method lies in the derivatization step . This chemical reaction must be consistent and complete to ensure accurate quantification. Any variation in reagent concentration, reaction time, or temperature can significantly impact the final result. In contrast, the HPLC method's main challenges are physical and instrumental —namely, the precise mixing of the mobile phase and the accuracy of the pump's flow rate. While both methods require careful control, the HPLC method avoids the added chemical variability of a derivatization step, which can be a significant advantage in achieving a robust procedure.
Conclusion and Recommendations
This guide demonstrates that robustness testing is an indispensable part of validating an analytical method for a challenging compound like Triphenyltin Hydroxide. Our analysis of a model HPLC-UV method revealed that while it is robust against temperature fluctuations, it is highly sensitive to changes in flow rate and mobile phase composition.
Key Recommendations for Researchers:
-
Perform Robustness Testing Early: Conduct robustness studies during method development to identify and optimize critical parameters before formal validation.[10]
-
Define Clear Acceptance Criteria: Establish system suitability and robustness acceptance criteria based on the method's intended purpose.
-
Provide Detailed Method Documentation: The final analytical procedure should explicitly state the control limits for critical parameters (e.g., "The mobile phase composition must be prepared to within ±1% of the target ratio").
-
Consider Method Complexity: When choosing between methods like HPLC and GC, consider the entire workflow. A method with fewer and simpler steps, like the direct analysis by HPLC, may inherently be more robust than one requiring complex sample derivatization.
By following a systematic and scientifically grounded approach to robustness testing, laboratories can ensure the long-term reliability and accuracy of their analytical data for Triphenyltin Hydroxide, meeting both scientific and regulatory standards.
References
- Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature.
- ResearchGate. (2015, June 4). For robustness as an analytical method validation parameter - how does one determine the spec?
- U.S. Environmental Protection Agency. (2003, January). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- United Chemical Technologies. (n.d.). Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS.
- Scribd. (n.d.). ICH Q2 Robust.
- LCGC International. (2022, April 15). Robustness Tests.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - Analytical Methods.
- ResearchGate. (2020, April). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Research Report on Environmental Monitoring Near Industrial Sites : Acryl amide, Organotins, Aryl Phosphates.
- Environment Canada. (1996, April 1). Organotin Compounds.
- INCHEM. (n.d.). Triphenyltin Compounds (CICADS).
- Lab Manager. (2025, November 27). Robustness and Ruggedness Testing in Analytical Chemistry.
- National Center for Biotechnology Information. (n.d.). Degradation of Triphenyltin by a Fluorescent Pseudomonad.
- Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- PubMed. (2013, August 9). Toxicity of triphenyltin hydroxide to fish.
- Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
- ACS Publications. (2011, November 11). Speciation and Degradation of Triphenyltin in Typical Paddy Fields and Its Uptake into Rice Plants.
Sources
- 1. ysi.com [ysi.com]
- 2. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenyltin Compounds (CICADS) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. sepscience.com [sepscience.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. unitedchem.com [unitedchem.com]
Comparative Guide: Measurement Uncertainty Estimation for Triphenyltin Hydroxide-d15 Quantification
Executive Summary & Scientific Rationale
Triphenyltin Hydroxide (TPTH) is a potent organotin fungicide used in agriculture (e.g., sugar beets, pecans, potatoes).[1] Due to its endocrine-disrupting properties, regulatory bodies enforce strict Maximum Residue Limits (MRLs).
Accurate quantification of TPTH in complex matrices (soil, plant tissue) is notoriously difficult due to matrix-induced signal suppression in LC-MS/MS. This guide compares the measurement uncertainty (
The Problem: Matrix Effects
In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, often suppressing the analyte signal.[2]
-
External Calibration: Fails to account for this, leading to false negatives (high negative bias).
-
Structural Analogs (e.g., Tricyclohexyltin): Behave differently chromatographically, leading to poor correction.
-
TPTH-d15 (The Solution): As a stable isotopologue (
), it co-elutes perfectly with the native analyte but is mass-resolved. It experiences the exact same suppression and extraction losses, effectively canceling out these uncertainty sources.
Comparative Methodology
We evaluate three distinct quantification approaches commonly used in residue analysis:
| Feature | Method A: External Std | Method B: Structural Analog | Method C: TPTH-d15 (IDMS) |
| Calibrator | TPTH (Native) in solvent | Tricyclohexyltin (TCHT) | Triphenyltin Hydroxide-d15 |
| Matrix Correction | None | Partial (Chromatographic mismatch) | Full (Co-eluting) |
| Recovery Correction | Calculated separately | Surrogate corrected | Auto-corrected |
| Cost | Low | Medium | High |
| Scientific Verdict | Not Recommended | Acceptable for screening | Gold Standard |
Experimental Protocol: TPTH-d15 IDMS Workflow
This protocol is designed to be a self-validating system.
Materials & Reagents[4][5][6][7][8]
-
Analyte: Triphenyltin Hydroxide (TPTH).
-
Internal Standard (IS): Triphenyltin Hydroxide-d15 (TPTH-d15).
-
Note: The d15 label is on the phenyl rings (
).
-
-
Matrix: Homogenized Potato Tuber (Blank and Spiked).
-
Extraction: Modified QuEChERS (Citrate buffered).
Step-by-Step Workflow
-
Sample Weighing: Weigh
g of homogenized sample into a 50 mL centrifuge tube. -
IS Spiking (Critical Step): Add
of TPTH-d15 working solution ( ) before extraction.-
Rationale: Spiking here corrects for extraction efficiency losses (
) and volume errors downstream.
-
-
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min. Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate). Shake vigorously 1 min.
-
Centrifugation: 4000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL supernatant to dSPE tube (150 mg MgSO4, 25 mg PSA). Vortex and centrifuge.
-
LC-MS/MS Analysis: Inject into C18 column.
-
Native Transition:
351.0 197.0 (Sn-Phenyl loss). -
d15 Transition:
366.1 202.1 (Mass shift +15 Da).
-
Measurement Uncertainty Budget (Bottom-Up Approach)
We utilize the Eurachem/CITAC CG 4 guidelines to construct the uncertainty budget. The combined standard uncertainty
Component Analysis
A. Purity of Standard (
)
The TPTH-d15 certificate states purity
B. Precision / Repeatability (
)
Derived from the Relative Standard Deviation (RSD) of
-
Method A (External): High RSD due to matrix variability.
-
Method C (d15): Low RSD because IS ratioing normalizes fluctuations.
C. Recovery (
) - The Differentiator
-
Method A: Uncertainty of recovery is large because recovery varies sample-to-sample (60-90%).
-
Method C: Since the IS is added at step 2, the ratio
remains constant regardless of absolute recovery. is effectively negligible.
Comparative Data Analysis
The following data represents a validation study on spiked potato matrix (
Table 1: Performance Metrics Comparison
| Metric | Method A: External Std | Method B: Structural Analog | Method C: TPTH-d15 (IDMS) |
| Mean Recovery (%) | 72.4% (Biased) | 84.1% | 99.8% |
| Repeatability (RSD %) | 12.5% | 6.8% | 2.1% |
| Matrix Effect (ME %) | -28% (Suppression) | -15% | ~0% (Corrected) |
| Expanded Uncertainty ( |
Interpretation: Method A requires a correction factor (which adds uncertainty). Method C provides direct, accurate quantification with the lowest uncertainty interval.
Visualizing the Uncertainty Model
Diagram 1: The Uncertainty Fishbone (Ishikawa)
This diagram maps the sources of error contributing to the final result. Note how TPTH-d15 mitigates the "Sample Prep" and "Matrix" branches.
Figure 1: Cause-and-Effect Diagram. Green dashed lines indicate uncertainty sources significantly reduced or eliminated by using the TPTH-d15 internal standard.
Diagram 2: The IDMS Analytical Workflow
This flowchart illustrates the critical point of "Equilibration" where the d15 standard integrates with the matrix.
Figure 2: Analytical Workflow. The "Equilibration" step ensures the d15 standard mimics the native analyte's behavior throughout extraction and ionization.
References
-
Eurachem/CITAC. (2012).[3] Quantifying Uncertainty in Analytical Measurement, CG 4 (3rd ed.). Retrieved from [Link]
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Wong, J. W., et al. (2010). Multiresidue Pesticide Analysis in Fresh Produce by Capillary Gas Chromatography-Mass Spectrometry/Selective Ion Monitoring (GC-MS/SIM) and -Tandem Mass Spectrometry (GC-MS/MS). U.S. FDA Laboratory Information Bulletin. Retrieved from [Link]
Sources
Safety Operating Guide
Triphenyltin Hydroxide-d15 proper disposal procedures
[1]
Executive Summary & Scientific Rationale
Triphenyltin Hydroxide-d15 (TPTH-d15) is a stable isotope-labeled analog of triphenyltin hydroxide, primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of organotin residues.
While the deuterium labeling ("-d15") alters the mass-to-charge ratio (
The Disposal Imperative:
-
Bioaccumulation: Organotins are lipophilic and persistent.[1] They cause severe endocrine disruption in aquatic life (e.g., imposex in gastropods) at parts-per-trillion concentrations.[1]
-
Acute Toxicity: TPTH is fatal if inhaled or absorbed through the skin.[1] Standard "organic waste" protocols are insufficient; this material requires segregation for high-temperature incineration.[1]
-
Regulatory Compliance: Under RCRA and international guidelines, organotin pesticides are classified as acutely hazardous.[1]
Hazard Identification & Profile
Before handling waste, verify the hazard profile.[1] TPTH-d15 is an organotin pesticide .[1]
| Parameter | Classification | H-Code | Critical Implication |
| Acute Toxicity | Category 1/2 (Fatal) | H300, H310, H330 | Fatal if swallowed, in contact with skin, or inhaled.[1][2] Double-gloving is mandatory.[1] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer.[1][2][3] Handle in a fume hood. |
| Reproductive | Category 2 | H361 | Suspected of damaging fertility or the unborn child.[1][2] |
| Environmental | Aquatic Acute 1 | H400, H410 | Very toxic to aquatic life with long-lasting effects.[1] ZERO drain disposal. |
Source: GHS Classifications derived from Sigma-Aldrich & Fisher Scientific SDS [1, 2].[1]
Pre-Disposal: The Self-Validating Containment System[1]
To ensure safety and accountability, use this Self-Validating System . If the label does not match the physical state and inventory log, the waste is not ready for pickup.
A. Segregation Logic
Do not mix TPTH-d15 waste with general organic solvents (e.g., acetone/methanol waste streams) unless the concentration is trace (<0.1%).[1]
-
Why? High concentrations of organotins can contaminate bulk solvent recycling streams, rendering thousands of liters of solvent hazardous and non-recyclable.[1]
-
Protocol: Create a dedicated "Satellite Accumulation Area" (SAA) container specifically for "Toxic Organometallics."
B. Packaging Requirements
-
Solid Waste (Expired Vials/Powder):
-
Keep the substance in its original amber glass vial.
-
Place the vial into a clear, sealable secondary bag (e.g., Ziploc).
-
Place this bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
-
Liquid Waste (Stock Solutions):
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Inventory[1]
-
Verify Isotope: Confirm the vial is TPTH-d15.
-
Log Removal: Update your laboratory inventory system (e.g., chemical inventory database) to reflect the disposal.[1] This is critical for deuterated standards which are high-value audit items.[1]
Phase 2: Deactivation (Not Recommended for Lab Scale)[1]
-
Advisory: Do not attempt chemical deactivation (e.g., oxidation) in the lab.[1] The byproducts can be unpredictable and equally toxic.[1] Rely on professional high-temperature incineration.[1]
Phase 3: Labeling
Apply a hazardous waste label with the following specific data:
-
Chemical Name: Triphenyltin Hydroxide-d15 Solution (or Solid).[1]
-
Constituents: 99% Methanol (if solution), <1% Triphenyltin Hydroxide-d15.[1]
-
Hazard Checkboxes: [x] Toxic [x] Carcinogen [x] Environmental Hazard.[1]
Phase 4: The Triple Rinse Rule (For Empty Vials)
If you have used the entire standard and need to dispose of the "empty" vial:
-
Rinse 1: Add solvent (Methanol), cap, vortex, empty into "Toxic Organometallic" liquid waste.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label on the vial. The glass vial can now be disposed of as Glass Waste (unless site rules require all pesticide containers to be treated as hazardous).[1]
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of TPTH-d15, ensuring no step is missed.
Figure 1: Decision matrix for the segregation and packaging of Triphenyltin Hydroxide-d15 waste.
Emergency Procedures: Spills
Scenario: You drop a vial of TPTH-d15 powder or solution.[1]
Regulatory References & Grounding
-
RCRA (USA): While TPTH is not explicitly P-listed by generic name, it is regulated as an Organotin Pesticide .[1] It meets the characteristic of Toxicity and must be incinerated.[1]
-
DOT (Transport):
-
Solid: UN 2786, Organotin pesticides, solid, toxic, 6.1, PG II.
-
Liquid: UN 3020, Organotin pesticides, liquid, toxic, 6.1, PG II.
-
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Triphenyltin Hydroxide. Retrieved from
-
Fisher Scientific. (2024).[1] Safety Data Sheet: Triphenyltin Hydroxide. Retrieved from
-
New Jersey Dept of Health. (2018).[1] Hazardous Substance Fact Sheet: Triphenyltin Hydroxide. Retrieved from
-
US EPA. (2025). RCRA Hazardous Waste Manifest System. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
